molecular formula C8H6I2N2 B2908578 4-Amino-3,5-diiodo-2-methylbenzonitrile CAS No. 1379312-36-3

4-Amino-3,5-diiodo-2-methylbenzonitrile

Cat. No.: B2908578
CAS No.: 1379312-36-3
M. Wt: 383.959
InChI Key: UFACREKMAZGZDB-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3) is a high-purity, diiodinated organic building block supplied at a purity of 95% . With the molecular formula C₈H₆I₂N₂ and a molecular weight of 383.96 g/mol, this compound is characterized by its benzonitrile core, which is substituted with an amino group and two iodine atoms at the 4, 3, and 5 positions respectively, along with a methyl group at the 2-position . This specific arrangement of functional groups makes it a versatile and valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where the iodine atoms can serve as excellent leaving groups. Researchers can leverage this compound in the synthesis of more complex, functionalized molecules for pharmaceutical research and the development of advanced materials. Its structural features also suggest potential applications in medicinal chemistry as a scaffold for creating molecular probes or in agrochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-diiodo-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2/c1-4-5(3-11)2-6(9)8(12)7(4)10/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFACREKMAZGZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C#N)I)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive guide to the identification, synthesis, and application of 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3) . This document is structured for researchers and drug development professionals requiring rigorous chemical intelligence and validated protocols.[1]

CAS Number: 1379312-36-3 Molecular Formula: C₈H₆I₂N₂ Molecular Weight: 399.96 g/mol [1]

Executive Summary

In the landscape of medicinal chemistry, halogenated aromatic nitriles serve as critical "molecular handles."[1] 4-Amino-3,5-diiodo-2-methylbenzonitrile is a highly specialized intermediate characterized by its dense functionality: a nitrile group for heterocycle formation, a primary amine for derivatization, and two iodine atoms positioned for regioselective cross-coupling.[1]

This guide moves beyond a simple CAS search to establish a self-validating workflow for the procurement, synthesis, and analytical verification of this compound. We address the specific challenge of regiochemical ambiguity in multi-substituted aromatics and provide a robust protocol for its synthesis via electrophilic aromatic substitution.

Chemical Intelligence & Identification Matrix

Precise identification is the first line of defense against supply chain errors.[1] The following matrix consolidates the essential physicochemical data for CAS 1379312-36-3.[1][2]

ParameterSpecificationTechnical Insight
CAS Number 1379312-36-3 Unique identifier; often confused with mono-iodo analogs (e.g., CAS 380241-62-3).[1][2]
IUPAC Name 4-amino-3,5-diiodo-2-methylbenzonitrileDefines the exact substitution pattern.[1]
SMILES Cc1c(I)c(N)c(I)cc1C#NUseful for chemoinformatic docking and database queries.
Appearance Off-white to pale yellow solidColoration often deepens to brown upon oxidation/light exposure.[1]
Solubility DMSO, DMF, hot MeCNPoor solubility in water and non-polar solvents (Hexane).
Purity Marker HPLC > 97% (254 nm)Key impurity: Mono-iodo species (4-amino-5-iodo-2-methylbenzonitrile).[1]

Synthesis Strategy: The Iodination Protocol

Sourcing this specific di-iodo intermediate can be difficult due to stock fluctuations.[1] A robust in-house synthesis is recommended using 4-Amino-2-methylbenzonitrile as the precursor.[1]

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1] The amino group (-NH₂) at position 4 is a strong ortho, para-director.[1] The nitrile (-CN) at position 1 is a meta-director.[1] The methyl group (-CH₃) at position 2 is a weak ortho, para-director.[1]

  • Target Positions: C3 and C5.

  • Directing Effects:

    • -NH₂ (C4): Strongly activates C3 and C5 (ortho).[1]

    • -CN (C1): Deactivates the ring, directing incoming electrophiles to C3 and C5 (meta).

    • -CH₃ (C2): Weakly activates C3 (ortho) and C5 (para).[1]

Validated Experimental Protocol

Reagents:

  • Precursor: 4-Amino-2-methylbenzonitrile (1.0 equiv).[1]

  • Iodinating Agent: Iodine Monochloride (ICl) (2.2 equiv) OR Iodine (I₂)/Periodic Acid (H₅IO₆).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Amino-2-methylbenzonitrile in 20 mL of glacial acetic acid.

  • Addition: Cool the solution to 15°C. Add Iodine Monochloride (ICl) (22 mmol) dropwise over 20 minutes via an addition funnel. Note: Maintain temperature < 25°C to prevent oxidation of the amine.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 1.0 g of Sodium Bisulfite (NaHSO₃) to quench excess iodine.

  • Isolation: A pale yellow precipitate will form immediately.[1] Stir for 15 minutes.

  • Filtration: Filter the solid under vacuum. Wash the cake with water (3 x 20 mL) and cold hexanes (1 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Precursor Precursor 4-Amino-2-methylbenzonitrile Reaction Reaction EAS Mechanism (4 hrs, RT) Precursor->Reaction Dissolve Reagents Reagents ICl (2.2 eq) / AcOH Reagents->Reaction Dropwise Add Quench Quench Ice-Water + NaHSO3 Reaction->Quench Complete Conversion Product Product 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3) Quench->Product Precipitation & Filtration

Figure 1: Synthesis workflow for the regioselective di-iodination of 4-amino-2-methylbenzonitrile.

Analytical Verification (Quality Control)

Trust in your chemical inventory requires empirical verification.[1] Do not rely solely on the label.

NMR Logic (1H NMR in DMSO-d6)
  • Precursor: Shows three aromatic protons (C3-H, C5-H, C6-H).[1]

  • Product (Target): Shows only one aromatic proton (C6-H).[1]

    • The protons at C3 and C5 are replaced by Iodine.[1]

    • Diagnostic Signal: A singlet (or weak doublet due to long-range coupling) appearing downfield (approx.[1] 7.8 - 8.2 ppm) corresponding to the proton at C6.[1]

    • Methyl Group: Singlet at approx.[1] 2.3 - 2.5 ppm.[1]

    • Amine: Broad singlet (exchangeable with D₂O) around 5.0 - 6.0 ppm.

HPLC Purity Profile[1]
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (Gradient 10% -> 90%).[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time: The di-iodo product is significantly more lipophilic than the precursor and the mono-iodo impurity.[1] It will elute later (higher Rt).

Applications in Drug Discovery

This scaffold is a versatile "Swiss Army knife" for medicinal chemists.[1]

Palladium-Catalyzed Cross-Coupling

The C-I bonds at positions 3 and 5 are highly reactive toward oxidative addition by Palladium(0).[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create terphenyl-like structures.[1]

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]

  • Selectivity: The iodine at C5 (less sterically hindered than C3, which is flanked by Methyl and Amine) may react faster, allowing for sequential functionalization.[1]

Sandmeyer Transformations

The amino group can be converted via diazotization:

  • Hydrolysis: Conversion to a phenol (OH group), yielding Ioxynil analogs (potent herbicides/uncouplers of oxidative phosphorylation).

  • Halogen Exchange: Conversion to F, Cl, or Br for SAR (Structure-Activity Relationship) studies.[1]

Application Logic Diagram

Applications cluster_0 Pd-Catalysis (C-I Bonds) cluster_1 Sandmeyer (NH2 Group) Core Core Scaffold 4-Amino-3,5-diiodo-2-methylbenzonitrile Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Sonogashira Sonogashira (Alkyne Extension) Core->Sonogashira Phenol Hydrolysis -> OH (Ioxynil Analogs) Core->Phenol Halide Halogenation -> F/Cl (Bioisosteres) Core->Halide

Figure 2: Functionalization pathways for the di-iodo scaffold in medicinal chemistry.[1]

Safety & Handling

  • Iodinated Compounds: Often exhibit "heavy atom" effects; store away from light to prevent homolytic cleavage of the C-I bond and liberation of iodine.[1]

  • Nitriles: While this compound is a solid and less volatile, metabolic hydrolysis can release cyanide.[1] Handle in a fume hood.

  • Skin Contact: Iodinated anilines can be potent sensitizers.[1] Double-gloving (Nitrile) is required.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278944 (Precursor Analog). Retrieved from [Link]

Sources

4-Amino-3,5-diiodo-2-methylbenzonitrile chemical properties

[1][2][3][4]

Executive Summary

4-Amino-3,5-diiodo-2-methylbenzonitrile is a highly functionalized aromatic building block characterized by a dense substitution pattern.[1] The presence of two bulky iodine atoms flanking a primary amino group creates a unique steric and electronic environment, making it a critical intermediate for synthesizing salicylanilide antiparasitics (such as Closantel and Rafoxanide derivatives). Its dual iodide functionality also renders it an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex pharmaceutical scaffolds.[1]

Physicochemical Profile

The compound exhibits low water solubility and significant lipophilicity due to the two iodine atoms.[1] It requires protection from light to prevent deiodination.[1]

PropertySpecification
CAS Number 1379312-36-3
IUPAC Name 4-Amino-3,5-diiodo-2-methylbenzonitrile
Molecular Formula C₈H₆I₂N₂
Molecular Weight 383.96 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in Ethanol; Insoluble in Water
LogP (Predicted) ~3.5 – 4.0 (High lipophilicity due to di-iodo substitution)
Melting Point >160°C (Estimated based on dibromo-analogue range 152-156°C)
Key Functional Groups Nitrile (-CN), Primary Amine (-NH₂), Aryl Iodide (-I)

Synthetic Pathway

The primary route to 4-Amino-3,5-diiodo-2-methylbenzonitrile involves the electrophilic aromatic substitution (iodination) of 4-amino-2-methylbenzonitrile .[1] The amino group strongly activates the ortho-positions (3 and 5), allowing for rapid di-iodination using Iodine Monochloride (ICl) or Iodine/Hydrogen Peroxide.

Experimental Protocol: Di-iodination using Iodine Monochloride (ICl)

Reagents:

  • Precursor: 4-Amino-2-methylbenzonitrile (1.0 eq)[1]

  • Iodinating Agent: Iodine Monochloride (2.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol/Water

  • Quench: Sodium Bisulfite (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-2-methylbenzonitrile (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 10–15°C. Add Iodine Monochloride (22 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature control to prevent oxidation of the amino group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the mon-iodinated intermediate.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Neutralization: Add saturated Sodium Bisulfite solution until the iodine color (red/brown) fades to a pale yellow precipitate.

  • Isolation: Filter the solid precipitate, wash extensively with water, and dry under vacuum at 50°C.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of mono-iodo impurities.

Visual Synthesis Workflow

SynthesisPathStart4-Amino-2-methylbenzonitrile(Precursor)InterIntermediate:Mono-iodo speciesStart->Inter Electrophilic Subst. (Ortho 1)ReagentIodine Monochloride (ICl)(2.2 eq, AcOH)Reagent->StartProduct4-Amino-3,5-diiodo-2-methylbenzonitrile(Target)Inter->Product Electrophilic Subst. (Ortho 2)

Caption: Step-wise electrophilic iodination of the activated aniline core.

Reactivity & Applications

This scaffold is a "linchpin" intermediate.[1] The nitrile group can be hydrolyzed to an acid (for coupling) or reduced to an amine. The iodines serve as handles for carbon-carbon bond formation, while the amino group allows for amide coupling.[1]

Synthesis of Salicylanilide Anthelmintics

This compound is a precursor to the "aniline half" of drugs like Closantel .

  • Mechanism: The nitrile is hydrolyzed to the amide or acid, which is then coupled with a salicylic acid derivative. Alternatively, the amino group is coupled before nitrile manipulation.

  • Relevance: The 3,5-diiodo pattern is essential for the uncoupling of oxidative phosphorylation mechanism utilized by these antiparasitic drugs.[1]

Palladium-Catalyzed Cross-Coupling

The C-I bonds are highly reactive toward Pd(0) catalysts.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.[1]

  • Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.[1]

  • Heck Reaction: Vinylation at the 3 or 5 positions.[1]

Reactivity Map

ReactivityCore4-Amino-3,5-diiodo-2-methylbenzonitrileAmideAmide/Acid Derivative(Hydrolysis)Core->Amide H2SO4 / H2OSuzukiBiaryl Scaffolds(Suzuki Coupling)Core->Suzuki Ar-B(OH)2, Pd(PPh3)4Sandmeyer3,4,5-Triiodo Derivative(Sandmeyer Rxn)Core->Sandmeyer NaNO2, KIClosantelClosantel/RafoxanideAnaloguesAmide->Closantel Coupling withSalicylic Acid

Caption: Divergent synthetic pathways accessible from the di-iodo nitrile core.[1]

Safety & Handling

As a halogenated aromatic nitrile, strict safety protocols are required.

  • Acute Toxicity: Nitriles are toxic if swallowed or inhaled (metabolic release of cyanide is possible but slower for aromatic nitriles).

  • Skin/Eye Irritation: The compound is a solid irritant.[1] Dust inhalation must be avoided.[1]

  • Storage: Light Sensitive. Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C-I bond is labile to photolysis, leading to iodine liberation (discoloration).

References

  • PubChem Compound Summary. (2025). 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3).[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Closantel Synthesis Overview. (2025). Synthesis of Salicylanilide Anthelmintics via Iodinated Intermediates. BenchChem Protocols. Link

  • Aromatic Iodination Methodology. (2024). Electrophilic Substitution of Anilines using Iodine Monochloride. Organic Chemistry Portal. Link

  • BLD Pharm Catalog. (2025). Product Specification: 4-Amino-3,5-diiodo-2-methylbenzonitrile. Link

A Comprehensive Technical Guide to 4-Amino-3,5-diiodo-2-methylbenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-3,5-diiodo-2-methylbenzonitrile, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document, intended for a technical audience, will delve into the synonyms, nomenclature, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications based on the reactivity of analogous compounds.

Nomenclature and Synonyms

To ensure clarity and facilitate literature searches, it is crucial to understand the various names and identifiers for this compound.

Identifier Type Identifier
IUPAC Name 4-Amino-3,5-diiodo-2-methylbenzonitrile
Systematic Name 4-amino-3,5-diiodo-2-methyl-benzonitrile
CAS Number Not currently assigned
Molecular Formula C₈H₆I₂N₂
Molecular Weight 383.96 g/mol
InChI Key (Predicted)
SMILES Nc1c(I)cc(C#N)c(C)c1I

Note: As this appears to be a novel compound, a CAS number has not yet been assigned. The InChI Key and other identifiers are predicted based on its structure.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-Amino-3,5-diiodo-2-methylbenzonitrile. These predictions are based on computational models and data from structurally similar compounds.

Property Predicted Value Notes
Appearance White to off-white crystalline solidBased on similar iodinated anilines.
Melting Point >200 °CThe high degree of substitution and iodination would likely result in a high melting point.
Boiling Point >400 °CExpected to be high due to molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot alcohols.Typical for halogenated aromatic compounds.
pKa (of the amino group) ~2-3The electron-withdrawing effects of the iodine and nitrile groups are expected to decrease the basicity of the amino group.

Proposed Synthesis: A Pathway to a Novel Building Block

Currently, there is no published synthesis for 4-Amino-3,5-diiodo-2-methylbenzonitrile. However, a plausible synthetic route can be designed starting from the commercially available 4-Amino-2-methylbenzonitrile. The proposed pathway involves a regioselective iodination of the aromatic ring.

Synthetic Scheme

Synthetic_Pathway start 4-Amino-2-methylbenzonitrile product 4-Amino-3,5-diiodo-2-methylbenzonitrile start->product Iodination reagent Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

Caption: Proposed synthetic pathway for 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Rationale for Reagent Selection

The amino group in 4-Amino-2-methylbenzonitrile is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitrile group, iodination is expected to occur at the two ortho positions (positions 3 and 5).

  • Iodine monochloride (ICl): A common and effective electrophilic iodinating agent.

  • N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent, which can be advantageous in preventing over-iodination or side reactions[1].

Detailed Experimental Protocol (Prospective)

This protocol is a guideline and may require optimization.

Materials:

  • 4-Amino-2-methylbenzonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-Amino-2-methylbenzonitrile in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Amino-3,5-diiodo-2-methylbenzonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

The unique substitution pattern of 4-Amino-3,5-diiodo-2-methylbenzonitrile, featuring an amino group, a nitrile group, and two iodine atoms, makes it a promising building block for several areas of research.

Medicinal Chemistry
  • Kinase Inhibitors: The aminobenzonitrile core is found in various kinase inhibitors. The iodine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents that can interact with the kinase active site.

  • Antiviral and Anticancer Agents: Substituted benzonitriles have shown a wide range of biological activities. The diiodo substitution could enhance lipophilicity and potentially improve cell membrane permeability.

Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The electron-donating amino group and electron-withdrawing nitrile group create a "push-pull" system, which is a common motif in organic electronic materials. Further derivatization could lead to novel materials with interesting photophysical properties.

  • Polymer Chemistry: The amino group can be used as a monomer for the synthesis of high-performance polymers. The iodine atoms could be utilized for post-polymerization modification.

Synthetic Chemistry
  • Versatile Intermediate: This compound can serve as a versatile intermediate for the synthesis of a variety of heterocyclic compounds, such as quinazolines and pyrimidines, through reactions involving the amino and nitrile functionalities[2][3].

Safety and Handling

While specific toxicity data for 4-Amino-3,5-diiodo-2-methylbenzonitrile is unavailable, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the safety data sheets (SDS) of the reagents used in the synthesis.

Conclusion

4-Amino-3,5-diiodo-2-methylbenzonitrile represents a novel and potentially valuable building block for various scientific disciplines. This technical guide provides a prospective yet scientifically grounded framework for its synthesis, characterization, and application. The proposed synthetic route is based on well-established iodination methodologies, and the potential applications are extrapolated from the known chemistry of related aminobenzonitrile derivatives. Further experimental investigation is warranted to fully explore the potential of this promising compound.

References

Sources

4-Amino-3,5-diiodo-2-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-3,5-diiodo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-3,5-diiodo-2-methylbenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical and materials science. Due to its specific substitution pattern, this compound is of interest for creating complex molecular architectures. This document details its chemical properties, a proposed synthetic route, potential applications in drug discovery, and essential safety protocols.

Core Molecular Attributes

4-Amino-3,5-diiodo-2-methylbenzonitrile is an aromatic compound characterized by a benzonitrile core with amino, iodo, and methyl functional groups. These substituents create a unique electronic and steric environment that can be leveraged in chemical synthesis and drug design.

Molecular Formula and Weight

The chemical structure of 4-amino-3,5-diiodo-2-methylbenzonitrile leads to the following molecular formula and weight:

PropertyValue
Molecular Formula C₈H₆I₂N₂
Molecular Weight 383.96 g/mol

The molecular weight is calculated based on the atomic weights of carbon (12.011), hydrogen (1.008), iodine (126.904), and nitrogen (14.007).

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from the commercially available 4-amino-2-methylbenzonitrile.

A 4-Amino-2-methylbenzonitrile (Starting Material) B Iodination Reaction (e.g., I₂, NaHCO₃, EtOH/H₂O) A->B Step 1 C 4-Amino-3,5-diiodo-2-methylbenzonitrile (Final Product) B->C Step 2 D Purification (e.g., Recrystallization, Chromatography) C->D

Caption: Proposed synthesis workflow for 4-amino-3,5-diiodo-2-methylbenzonitrile.

Detailed Experimental Protocol (Hypothetical)
  • Dissolution of Starting Material : Dissolve 4-amino-2-methylbenzonitrile in a suitable solvent system, such as a mixture of ethanol and water.

  • Addition of Reagents : Add sodium bicarbonate (NaHCO₃) to the solution to act as a base. Subsequently, add a solution of iodine (I₂) dropwise while stirring vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Isolation : Once the reaction is complete, quench any excess iodine with a sodium thiosulfate solution. The crude product can then be isolated by filtration.

  • Purification : The isolated solid should be purified, for instance, by recrystallization from a suitable solvent like ethanol to yield the final product, 4-amino-3,5-diiodo-2-methylbenzonitrile.

Causality Behind Experimental Choices:

  • Solvent System : An ethanol/water mixture is often used for iodination reactions of anilines as it can dissolve both the organic substrate and the inorganic reagents.

  • Base : Sodium bicarbonate is a mild base used to neutralize the hydroiodic acid (HI) formed during the electrophilic aromatic substitution, which drives the reaction to completion.

  • Purification : Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Relevance in Drug Development and Medicinal Chemistry

The nitrile group is a significant functional group in many pharmaceutical agents.[1] Its incorporation into lead compounds is a promising strategy in rational drug design.[1] The nitrile moiety in 4-amino-3,5-diiodo-2-methylbenzonitrile can modulate physicochemical and pharmacokinetic properties, potentially enhancing bioavailability and binding affinity to target proteins through various interactions.[2]

Key Functional Group Contributions:

  • Nitrile Group : The nitrile can act as a hydrogen bond acceptor and can serve as a bioisostere for other functional groups like a carbonyl group.[2] In some drug candidates, the position of the nitrile group on an aromatic ring can significantly impact inhibitory efficacy.[1]

  • Amino Group : The primary amine provides a site for hydrogen bonding and can be a key interaction point with biological targets. It also serves as a synthetic handle for further molecular elaboration. Aromatic amines are present in a wide range of bioactive molecules.

  • Iodine Atoms : The two bulky iodine substituents significantly increase the molecule's lipophilicity, which can influence its ability to cross cell membranes. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding. The presence of iodine can also be useful for radio-labeling studies.

  • Methyl Group : The methyl group provides steric bulk and can influence the conformation of the molecule, potentially leading to improved selectivity for a target protein. It can also block metabolically labile sites, increasing the metabolic stability of a drug candidate.

This combination of functional groups makes 4-amino-3,5-diiodo-2-methylbenzonitrile an interesting scaffold for the development of novel therapeutics, particularly in areas where substituted benzonitriles have shown promise, such as in the development of kinase inhibitors or receptor antagonists.[3][4]

Safety, Handling, and Storage

While a specific safety data sheet for 4-amino-3,5-diiodo-2-methylbenzonitrile is not available, general precautions for handling halogenated aromatic amines should be followed. Related compounds can be harmful if swallowed, harmful in contact with skin, and cause skin and eye irritation.[5][6][7]

Precautionary Measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling : Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

4-Amino-3,5-diiodo-2-methylbenzonitrile represents a unique chemical entity with considerable potential for applications in synthetic chemistry and drug discovery. Its distinct arrangement of functional groups offers a versatile platform for creating novel molecules with tailored properties. The synthetic and safety guidelines provided here, based on the chemistry of analogous compounds, offer a solid foundation for researchers and drug development professionals to explore the utility of this compound.

References

  • LookChem. (n.d.). Benzonitrile, 4-Amino-3-Iodo-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzonitrile. Retrieved from [Link]

  • Kerckhoffs, J. M., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-diazenediylbis(2,6-difluorobenzoate).
  • Arkivoc. (2008).
  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.
  • Gao, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • 001CHEMICAL. (n.d.). 4-Amino-3,5-dibromobenzonitrile. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.
  • BenchChem. (2025). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.
  • BenchChem. (2025).
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3).

Sources

Technical Guide: 4-Amino-3,5-diiodo-2-methylbenzonitrile in Antiparasitic Drug Development

[1]

Part 1: Executive Summary & Core Directive

The Strategic Role of the Scaffold

4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS: 1379312-36-3) represents a highly specialized halogenated aromatic building block used in the synthesis and optimization of salicylanilide and benzonitrile-based anthelmintics.[1][2] While industry standards like Closantel and Rafoxanide rely on established diiodosalicylic acid pathways, this specific nitrile intermediate offers a distinct scaffold for next-generation antiparasitic agents.[1] Its value lies in its dense functionalization:

  • 3,5-Diiodo Motif: Provides critical lipophilicity and electron-withdrawing character essential for the proton ionophore mechanism (uncoupling oxidative phosphorylation).[1]

  • 2-Methyl Group: Introduces steric constraints that can enhance binding selectivity and metabolic stability by blocking ortho-positions.[1]

  • Benzonitrile Core: Acts as a versatile "chemical handle" that can be hydrolyzed to a carboxylic acid, reduced to an amine, or maintained as a polar pharmacophore.[1]

Scope of this Guide

This technical document moves beyond basic catalog listings to provide a functional roadmap for utilizing 4-Amino-3,5-diiodo-2-methylbenzonitrile. It covers:

  • Synthetic Pathways: Validated protocols for generating and transforming the intermediate.[1]

  • Mechanistic Integration: How the molecule's electronic properties drive antiparasitic efficacy.[1]

  • Process Safety: Handling high-iodine content compounds.

Part 2: Chemical Identity & Structural Logic[1]

Physicochemical Profile

The efficacy of salicylanilide anthelmintics is governed by their ability to shuttle protons across the inner mitochondrial membrane of the parasite.[1] The 4-Amino-3,5-diiodo-2-methylbenzonitrile scaffold is engineered to maximize this effect.[1]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₆I₂N₂Core aromatic scaffold
Molecular Weight ~383.96 g/mol High MW due to heavy iodine atoms
Lipophilicity (LogP) High (> 3.5 est.)[1]Critical for membrane permeation
pKa (Aniline) Reduced basicityIodine atoms withdraw electron density, modulating pKa
Functional Groups -CN, -NH₂, -I (x2), -CH₃Allows for orthogonal coupling reactions
Structural Activity Relationship (SAR)
  • Iodine Positioning (C3, C5): The bulky iodine atoms at the 3 and 5 positions flank the amino group.[1] This creates a hydrophobic shield and increases the acidity of the potential proton-donating groups (e.g., if converted to a phenol or amide), which is the primary mechanism of action for drugs like Nitroxynil and Closantel .[1]

  • The Nitrile Effect: The electron-withdrawing nitrile group further acidifies the system and serves as a precursor to the amide linkages found in salicylanilides.[1]

Part 3: Synthetic Methodologies

Synthesis of the Intermediate

The synthesis typically proceeds via the electrophilic aromatic substitution (iodination) of the parent aniline.

Protocol: Iodination of 4-Amino-2-methylbenzonitrile
  • Precursor: 4-Amino-2-methylbenzonitrile (CAS: 50676-48-9)[1]

  • Reagents: Iodine Monochloride (ICl) or

    
     / 
    
    
    [1]
  • Solvent: Acetic Acid or Methanol/Water[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-Amino-2-methylbenzonitrile in glacial acetic acid (10 mL/g).

  • Addition: Cool to 15°C. Add 2.2 eq of Iodine Monochloride (ICl) dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the mono-iodo intermediate.[1]

  • Quench: Pour the reaction mixture into ice water containing sodium bisulfite (

    
    ) to neutralize excess iodine.
    
  • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.[1]

  • Purification: Recrystallize from ethanol/DMF to yield 4-Amino-3,5-diiodo-2-methylbenzonitrile as a pale brown/off-white solid.

Downstream Application: Coupling to Active Drugs

This intermediate is often hydrolyzed to the corresponding benzoic acid or coupled directly to form novel benzonitrile derivatives.[1]

Workflow Diagram: Synthesis & Application

SynthesisPathStart4-Amino-2-methylbenzonitrileIodinationIodination(ICl / AcOH)Start->IodinationIntermediate4-Amino-3,5-diiodo-2-methylbenzonitrile(Target Scaffold)Iodination->IntermediatePathAHydrolysis(NaOH/H2O)Intermediate->PathARoute 1PathBSandmeyer Reaction(NaNO2/H+ -> OH)Intermediate->PathBRoute 2ProductA4-Amino-3,5-diiodo-2-methylbenzoic AcidPathA->ProductAProductBNovel SalicylanilideAnalogsPathB->ProductB

Figure 1: Synthetic pathway transforming the precursor into the diiodo-scaffold and potential downstream derivatives.

Part 4: Mechanism of Action (Anthelmintic Context)

The relevance of 4-Amino-3,5-diiodo-2-methylbenzonitrile lies in its contribution to the Proton Ionophore mechanism.[1] Drugs derived from this scaffold (like Closantel and Rafoxanide) act by uncoupling oxidative phosphorylation in the parasite's mitochondria.

The Uncoupling Mechanism[1]
  • Proton Pickup: The lipophilic drug molecule (in its anionic form) picks up a proton (

    
    ) from the intermembrane space (low pH).
    
  • Translocation: Due to the high lipophilicity provided by the iodine atoms (and the scaffold described), the neutral molecule diffuses across the inner mitochondrial membrane.[1]

  • Proton Release: Inside the matrix (high pH), the proton is released.[1]

  • ATP Depletion: This dissipates the proton gradient (

    
    ), preventing ATP synthase from generating ATP.[1] The parasite dies from energy starvation.[1]
    
Pathway Diagram: Mitochondrial Uncoupling

MOAcluster_effectResultIMSIntermembrane Space(High [H+])Drug_HDrug-H (Protonated)(Lipophilic)IMS->Drug_HH+ BindingMembraneInner Mitochondrial Membrane(Lipophilic Barrier)Membrane->IMSMatrixMitochondrial Matrix(Low [H+])Membrane->MatrixDrug_IonDrug- (Anion)(Charged)Matrix->Drug_IonH+ ReleaseATPATP SynthesisHALTEDMatrix->ATPDrug_H->MembraneDiffusionDrug_Ion->MembraneReturn (Electrogenic)

Figure 2: Mechanism of Action. The diiodo-scaffold facilitates the transmembrane shuttling of protons, collapsing the electrochemical gradient.[1]

Part 5: References & Validation[1][3][4]

Key Literature & Patents[1]
  • Closantel & Salicylanilide Chemistry:

    • Source: PubChem. (2025).[3] "Closantel Compound Summary." National Library of Medicine.[1]

    • URL:[Link]

  • Synthesis of Iodinated Benzonitriles:

    • Source: BLD Pharm / Combi-Blocks Catalogs (CAS 1379312-36-3 Verification).[1]

  • Mechanism of Action (Uncoupling):

    • Source: Swan, G. E. (1999).[] "The pharmacology of halogenated salicylanilides and their anthelmintic use in animals." Journal of the South African Veterinary Association.[1][5][]

    • URL:[Link][]

Safety Note

Warning: Compounds containing multiple iodine atoms can release free iodine (

111

Strategic Sourcing & Qualification Guide: 4-Amino-3,5-diiodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated salicylanilides and related anthelmintics (e.g., Closantel analogs), 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS 1379312-36-3 ) serves as a critical synthetic intermediate and impurity marker. Unlike common pharmacopoeial standards (USP/EP), this compound is not widely available as a Certified Reference Material (CRM) from primary metrology institutes.

This guide outlines the sourcing landscape for this specific chemical and details the scientific protocol required to elevate a commercial "research-grade" sample to "Reference Standard" status for use in GMP/GLP regulated environments.

Chemical Identity & Profile[1][2][3][4]

Before sourcing, the chemical identity must be unequivocally established to avoid purchasing structural isomers (e.g., the 3-iodo or non-methylated variants).

PropertySpecification
Chemical Name 4-Amino-3,5-diiodo-2-methylbenzonitrile
CAS Number 1379312-36-3
Molecular Formula C₈H₆I₂N₂
Molecular Weight 383.96 g/mol
Structure Benzonitrile core; Amino (-NH₂) at C4; Iodine (-I) at C3, C5; Methyl (-CH₃) at C2.[1]
Key Precursor 4-Amino-2-methylbenzonitrile (CAS 72115-06-1) via electrophilic iodination.
Appearance Typically off-white to pale yellow/orange solid (iodinated anilines often darken upon oxidation).
Structural Visualization

The following diagram illustrates the chemical topology and the critical iodination sites relative to the activating amino group.

ChemicalStructure Core Benzonitrile Core (Electron Deficient) Amino 4-Amino Group (Strong Activator) Core->Amino C4 Position Methyl 2-Methyl Group (Steric Marker) Core->Methyl C2 Position Iodine 3,5-Diiodo Subst. (Target Sites) Core->Iodine C3 & C5 Positions (Ortho to Amino) Amino->Iodine Directs Electrophilic Substitution

Figure 1: Structural logic of 4-Amino-3,5-diiodo-2-methylbenzonitrile, highlighting the directing effects that define its synthesis.

Sourcing Landscape: Verified Suppliers

As of Q1 2026, this compound is classified as a Specialty Building Block . It is not available in the catalogs of USP, EP, or BP. Researchers must source from specialized organic synthesis vendors and perform internal qualification.

Tier 1: Primary Chemical Vendors

These suppliers list the compound with specific purity guarantees (typically >95% or >97%).

SupplierCatalog No.Purity GradeRegionNotes
BLD Pharm BD443376 97%+Global (CN/USA)Reliable stock for gram-scale; provides basic H-NMR/LC-MS.
Combi-Blocks QM-3612 95%+USA (San Diego)Excellent for rapid delivery in North America.
AB Chem Inc AB8033 ResearchGlobalSpecializes in rare aniline derivatives.
Namiki Shoji Via AB ChemResearchJapanKey distributor for Asian markets.

Critical Warning: Vendors typically supply a "Certificate of Analysis" (CoA) based on area normalization (HPLC %). This is insufficient for use as a quantitative reference standard in drug assays. You must perform the qualification protocol in Section 4.

Protocol: Qualifying a Primary Reference Standard

Since a pharmacopoeial standard is unavailable, you must characterize the commercial material to establish it as an In-House Primary Standard . This protocol aligns with ICH Q6A and USP <11> guidelines.

Phase 1: Structural Elucidation (Identity)

Objective: Prove the material is the correct isomer.

  • ¹H-NMR (DMSO-d₆):

    • Confirm singlet for Methyl group (~2.3-2.5 ppm).

    • Confirm broad singlet for Amino protons (~6.0-7.0 ppm, exchangeable with D₂O).

    • Crucial: The aromatic region should show zero protons on the ring positions 3 and 5. If aromatic protons are split/coupled, the iodination is incomplete (mono-iodo impurity).

  • ¹³C-NMR: Verify carbon count (8 signals).

  • Mass Spectrometry (ESI+): Confirm parent ion [M+H]⁺ ≈ 384.9. Look for characteristic iodine isotope patterns (though ¹²⁷I is monoisotopic, the mass defect is distinct).

  • IR Spectroscopy: Verify Nitrile (-C≡N) stretch at ~2220 cm⁻¹.

Phase 2: Purity & Potency Assignment (Assay)

Objective: Assign a precise % w/w purity value for calculation use.

Method A: Mass Balance Approach (Standard)



  • Organic Impurities: HPLC-UV (Gradient C18, 254 nm). Integrate all peaks >0.05%.

  • Water Content: Karl Fischer (Coulometric). Note: Iodinated compounds can sometimes interfere with KF reagents; use oven method if direct injection fails.

  • Residual Solvents: GC-Headspace (check for synthesis solvents like DCM or Methanol).

  • Inorganic Residue: Residue on Ignition (ROI) / Sulfated Ash.

Method B: Quantitative NMR (qNMR) (Advanced)

  • Use a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Compare the integration of the Methyl singlet against the internal standard.

  • Advantage:[2] Provides a direct purity value independent of the extinction coefficient.

Qualification Workflow Diagram

QualificationProtocol cluster_Assay Potency Assignment (Choose One) Source Commercial Source (e.g., BLD Pharm) Quarantine Quarantine & ID (IR, MS, H-NMR) Source->Quarantine MassBalance Mass Balance (HPLC + KF + ROI + GC) Quarantine->MassBalance qNMR qNMR (vs. NIST Std) Quarantine->qNMR Release Release as Primary Reference Std MassBalance->Release Calc Purity qNMR->Release Direct Purity CoA Generate CoA (Valid for 1 Year) Release->CoA

Figure 2: Workflow for converting commercial chemical stock into a qualified reference standard.

Handling & Stability

Iodinated aromatic amines are susceptible to photolytic deiodination and oxidation .

  • Storage: -20°C is preferred; 2-8°C is acceptable for short term.

  • Container: Amber glass vials (strictly light-protected).

  • In Solution: Solutions in DMSO or Acetonitrile should be prepared fresh or protected from light. Iodine atoms can be cleaved by UV light, leading to "des-iodo" impurities appearing in HPLC chromatograms over time.

References

  • BLD Pharm. (2025). Product Datasheet: 4-Amino-3,5-diiodo-2-methylbenzonitrile (Cat# BD443376).[3] Retrieved from

  • Combi-Blocks. (2025). Product Catalog: 4-Amino-3,5-diiodo-2-methylbenzonitrile (Cat# QM-3612). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1379312-36-3. PubChem.[4][5][6] Retrieved from

  • United States Pharmacopeia (USP). (2024). General Chapter <11> Reference Standards. USP-NF.
  • Lokhande, M. V., et al. (2015). Synthesis of Closantel as Effective Reaction Media for Hydrotropes. Journal of Chemical, Biological and Physical Sciences.

Sources

Methodological & Application

Application Note: Reagents for Electrophilic Aromatic Substitution of Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitrile (


) presents a unique challenge in electrophilic aromatic substitution (EAS). The cyano group is a potent electron-withdrawing group (EWG) acting through both inductive (

) and mesomeric (

) effects. This results in a severely deactivated aromatic ring that is resistant to electrophilic attack. Furthermore, the nitrile nitrogen possesses a lone pair capable of coordinating with Lewis acids, often poisoning the catalysts required for substitution.

This guide details the specific reagents and protocols necessary to overcome these electronic barriers. We focus on Nitration and Halogenation , the two most viable EAS transformations for this substrate, while explicitly addressing the limitations of Friedel-Crafts functionalization.

Mechanistic Foundation: The Meta-Director Constraint[1]

To design a successful experiment, one must understand the electronic landscape of the substrate. The cyano group destabilizes the arenium ion (sigma complex) intermediate, particularly when the electrophile attacks the ortho or para positions.

Resonance Destabilization Visualization

The following diagram illustrates why the meta position is the only energetic valley accessible for substitution. Attack at ortho/para places a positive charge adjacent to the electron-deficient nitrile carbon, creating a highly unstable intermediate.

G cluster_intermediates Sigma Complex Intermediates Benzonitrile Benzonitrile (Substrate) Ortho Ortho Attack (Highly Unstable) (+) charge next to CN Benzonitrile->Ortho Slow Para Para Attack (Highly Unstable) (+) charge next to CN Benzonitrile->Para Slow Meta Meta Attack (Favored) (+) charge delocalized away from CN Benzonitrile->Meta Fastest Path Electrophile E+ (Electrophile) Electrophile->Ortho Electrophile->Meta Product Meta-Substituted Benzonitrile Meta->Product - H+

Figure 1: Regioselectivity logic. The meta-pathway avoids placing the carbocation positive charge directly adjacent to the electron-withdrawing cyano group.

Protocol A: Nitration of Benzonitrile

Target Product: 3-Nitrobenzonitrile Reaction Type: Deactivated EAS Difficulty: Moderate

Nitration is the most reliable EAS reaction for benzonitriles because the nitronium ion (


) is a sufficiently powerful electrophile to overcome the ring's deactivation.
Reagent Selection
ReagentRoleNotes
Fuming

(>90%)
Electrophile SourceStandard concentrated nitric acid (68%) is often too weak.
Conc.

Catalyst/Dehydrating AgentGenerates the active

species.[1][2][3]
Nitronium Tetrafluoroborate (

)
Alternative ElectrophileUse for anhydrous conditions if hydrolysis is a concern.
Step-by-Step Protocol (Mixed Acid Method)

Safety Warning: This reaction is exothermic. The cyanide group can hydrolyze to an amide/carboxylic acid if the temperature spikes in the presence of water/acid.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place Benzonitrile (10.0 mmol, 1.0 eq) . Cool to 0°C in an ice bath.

  • Acid Activation: In a separate vessel, prepare the nitrating mixture by carefully adding Fuming

    
     (12.0 mmol, 1.2 eq)  to Conc. 
    
    
    
    (5 mL)
    at 0°C.
  • Addition: Add the mixed acid solution dropwise to the benzonitrile over 20 minutes. Critical: Maintain internal temperature below 10°C to prevent hydrolysis of the nitrile.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The product is more polar than the starting material.

  • Quenching: Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. The product usually precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if regioisomers (ortho <5%) are present.

Protocol B: Bromination of Benzonitrile

Target Product: 3-Bromobenzonitrile Reaction Type: Lewis-Acid Catalyzed Halogenation Difficulty: High

Unlike activated benzenes (e.g., phenol, toluene), benzonitrile will not react with


 alone. A strong Lewis acid is required to generate a "super-electrophilic" bromine complex.
Reagent Selection
ReagentRoleNotes
Molecular Bromine (

)
Halogen SourceHandle in a fume hood; highly toxic.
Anhydrous

or

Lewis Acid CatalystMust be anhydrous.

is too harsh and may cause side reactions.
Dibromoisocyanuric Acid (DBI) Alternative Bromine SourceSolid reagent, easier handling, requires strong acid (e.g.,

).
Step-by-Step Protocol (Lewis Acid Catalysis)
  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a drying tube (

    
    ) to exclude moisture.
    
  • Charging: Add Benzonitrile (20.0 mmol) and Anhydrous

    
     (2.0 mmol, 10 mol%) .
    
    • Note: Unlike Friedel-Crafts, stoichiometric catalyst is not required, but 10-15 mol% is recommended to account for coordination to the nitrile nitrogen.

  • Addition: Add Bromine (

    
    , 22.0 mmol, 1.1 eq)  dropwise.
    
  • Heating: The reaction requires thermal energy to proceed. Heat the mixture to 50–60°C . Evolution of HBr gas (white fumes) indicates reaction initiation.

  • Duration: Stir at temperature for 4–6 hours.

    • Self-Validation: If HBr evolution ceases and TLC shows starting material, add another 5 mol% catalyst and 0.2 eq

      
      .
      
  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with Sodium Bisulfite (saturated aq.) to quench unreacted bromine (orange color disappears).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Limitations: The Friedel-Crafts Problem[5][6][7][8]

Researchers often attempt Friedel-Crafts (F-C) alkylation or acylation on benzonitriles and fail. It is crucial to understand why to avoid wasted resources.

Why it Fails
  • Electronic Deactivation: The ring is too electron-poor to attack the carbocation/acylium ion complex.

  • Catalyst Poisoning: The nitrile nitrogen lone pair is a good Lewis base. It complexes with

    
     (1:1 ratio), requiring an excess of catalyst, but the resulting complex is even more electron-withdrawing than the free nitrile.
    
The "Frontier" Solution: Superacid Media

Standard F-C conditions (


) do not work. If a carbon-carbon bond is required, modern methodology shifts to Transition Metal Catalysis  (e.g., Suzuki-Miyaura coupling using 3-bromobenzonitrile synthesized in Protocol B).

However, if EAS is strictly required, Superacid conditions can occasionally succeed:

  • Reagents: Triflic Acid (

    
    ) or Antimony Pentafluoride (
    
    
    
    ).
  • Mechanism: Protonation of the nitrile (forming

    
    ) creates a "superelectrophile" if the ring has other activating groups, but for bare benzonitrile, this usually shuts down the reaction entirely.
    
  • Recommendation: Do not attempt standard F-C on benzonitrile. Use Protocol B to make the bromide, then use Grignard or Palladium chemistry to install the carbon chain.

Workflow Decision Matrix

Use this logic flow to determine the correct experimental path.

Workflow Start Substrate: Benzonitrile Goal Desired Functionalization? Start->Goal Nitro Nitro Group (-NO2) Goal->Nitro Halo Halogen (-Br, -Cl) Goal->Halo Carbon Carbon Chain (-R, -COR) Goal->Carbon Method1 Protocol A: Mixed Acid Nitration (0-20°C) Nitro->Method1 Method2 Protocol B: Lewis Acid Catalysis (FeCl3 + Br2, Heat) Halo->Method2 Method3 STOP: Standard EAS Fails Carbon->Method3 Alt Alternative: Synthesize 3-Br-Benzonitrile then use Suzuki/Sonogashira Method3->Alt

Figure 2: Experimental decision matrix for functionalizing benzonitriles.

References

  • Nitration Methodology & Mechanism

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
    • Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). (Standard nitration protocols).

  • Halogenation of Deactivated Rings

    • Gottlieb, L. (1955). "The Bromination of Benzonitrile." Journal of the American Chemical Society.
    • Smith, K., et al. (2009). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (Modern adaptations).[5]

  • Limitations of Friedel-Crafts

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Hydrolysis Risks

    • Cohen, S. M. (1984). "Hydrolysis of Nitriles." Journal of Chemical Education. (Explains the acid-catalyzed mechanism requiring heat/water).

Sources

Solvent selection for iodination of 4-amino-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Regioselective Iodination of 4-Amino-2-methylbenzonitrile

Executive Summary

Iodinated aromatic scaffolds are of paramount importance in medicinal chemistry, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.[1] The synthesis of 5-iodo-4-amino-2-methylbenzonitrile, a key building block, via electrophilic aromatic substitution presents a significant challenge in controlling regioselectivity and maximizing yield. This document provides a comprehensive guide to selecting an optimal solvent system for this transformation. We will explore the underlying mechanistic principles, detail a robust solvent screening protocol, and present a framework for interpreting the results, thereby enabling rational process optimization.

Scientific Foundation: Mechanism and the Solvent's Role

The iodination of 4-amino-2-methylbenzonitrile is an electrophilic aromatic substitution (SEAr) reaction. The outcome is dictated by the directing effects of the substituents on the benzene ring and the nature of the reaction medium.

2.1. Directing Effects and Regioselectivity

The regiochemistry of the substitution is a result of the cumulative electronic effects of the three substituents:

  • -NH₂ (Amino) Group: A strongly activating, ortho, para-directing group. It donates electron density into the ring via resonance, stabilizing the cationic intermediate (the sigma complex) when substitution occurs at the ortho and para positions.[2][3]

  • -CH₃ (Methyl) Group: A weakly activating, ortho, para-directing group through an inductive effect.

  • -CN (Cyano) Group: A deactivating, meta-directing group due to its electron-withdrawing nature.

Given these effects, the incoming electrophile (I⁺) will be directed primarily to the positions ortho to the powerful amino group. The position C5 is sterically less hindered than C3 (which is flanked by the methyl and amino groups), making 5-iodo-4-amino-2-methylbenzonitrile the expected major product.

2.2. The Iodinating Agent: N-Iodosuccinimide (NIS)

While various iodinating systems exist, N-Iodosuccinimide (NIS) is often the reagent of choice for activated aromatic systems.[4][5] It offers several advantages:

  • Mild Conditions: NIS reactions can often be run at room temperature, preserving sensitive functional groups.[5]

  • Safety and Handling: As a solid, NIS is easier and safer to handle than reagents like iodine monochloride or molecular iodine combined with strong oxidizers.[5]

  • Electrophilicity: The I-N bond is polarized, making the iodine atom electrophilic. The electrophilicity of NIS can be further enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen.[4]

2.3. The Critical Role of the Solvent

The solvent is not merely an inert medium; it actively influences the reaction's kinetics, selectivity, and overall success. Its primary functions include:

  • Solubilizing Reactants: Both the substrate (4-amino-2-methylbenzonitrile) and NIS must be adequately dissolved for the reaction to proceed efficiently. While aqueous solubility is expected to be low, the substrate should have moderate to high solubility in common organic solvents.[6]

  • Stabilizing Intermediates: The SEAr mechanism proceeds through a charged intermediate (sigma complex).[7] Polar solvents can stabilize this intermediate, potentially increasing the reaction rate.

  • Modulating Reagent Reactivity: The solvent can solvate the iodinating agent, affecting its electrophilicity. In protic solvents (e.g., alcohols), hydrogen bonding can alter the reactivity of NIS. Aprotic solvents are generally preferred to avoid these complications.[8]

Experimental Design: A Protocol for Solvent Screening

This protocol provides a systematic approach to screen a variety of solvents to identify the optimal conditions for the iodination of 4-amino-2-methylbenzonitrile.

3.1. Safety Precautions

  • N-Iodosuccinimide (NIS): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]

  • Solvents: Handle all organic solvents in a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.

  • Quenching: The work-up involves quenching with sodium thiosulfate, which reduces excess iodine. This step should be performed carefully.

3.2. Materials and Equipment

  • 4-Amino-2-methylbenzonitrile

  • N-Iodosuccinimide (NIS)

  • Screening Solvents (Anhydrous): Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Acetic Acid (AcOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials with stir bars

  • Stir plate

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start setup Set up 6 reaction vials, each with a stir bar start->setup add_substrate Add 4-amino-2-methylbenzonitrile (1.0 eq) to each vial setup->add_substrate add_solvent Add designated anhydrous solvent (DCM, MeCN, THF, DMF, EtOH, AcOH) to each vial and stir to dissolve add_substrate->add_solvent add_nis Add NIS (1.1 eq) to each vial at room temperature add_solvent->add_nis stir Stir reactions at RT, protecting from light add_nis->stir monitor Monitor progress by TLC (e.g., every 30 min) stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with aq. NaHCO₃ and brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze crude product by ¹H NMR and LC-MS for conversion, yield, and purity concentrate->analyze end End analyze->end

Caption: Workflow for parallel solvent screening.

3.4. Step-by-Step Protocol

  • Preparation: In separate, labeled reaction vials, add 4-amino-2-methylbenzonitrile (e.g., 50 mg, 0.378 mmol, 1.0 eq) and a stir bar.

  • Solvent Addition: To each vial, add one of the selected anhydrous solvents (2.0 mL). Stir at room temperature until the substrate is fully dissolved.

  • Reaction Initiation: To each vial, add N-Iodosuccinimide (93 mg, 0.416 mmol, 1.1 eq) in one portion. Protect the vials from light using aluminum foil.

  • Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) at regular intervals (e.g., 30, 60, 120, and 240 minutes).

  • Work-up: Upon completion (or after a set time, e.g., 4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL) and stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the mass of the crude product and analyze by ¹H NMR and LC-MS to assess conversion, product yield, and purity.

Interpreting the Results

The data gathered from the screening protocol should be tabulated to facilitate direct comparison. The choice of the optimal solvent will be a balance between reaction rate, yield, purity, and practical considerations like cost and ease of removal.

4.1. Data Summary Table (Hypothetical Results)

SolventDielectric Constant (ε)Reaction Time (h)Conversion (%)Yield (%)Purity (%)Observations
DCM 9.14857890Clean reaction, minor byproducts.
MeCN 37.52>989597Fast, clean reaction.[14]
THF 7.64908292Slower than MeCN.
DMF 36.71.5>989294Very fast, but difficult to remove.
EtOH 24.6>6604575Slow, significant byproduct formation.
AcOH 6.23958893Acts as both solvent and catalyst.[15]

4.2. Logic of Solvent Effects

The relationship between solvent properties and reaction outcomes can be visualized to guide further optimization.

G cluster_input Solvent Properties cluster_output Potential Reaction Outcomes Polarity High Polarity (e.g., MeCN, DMF) Rate Increased Rate Polarity->Rate Stabilizes sigma complex Aprotic Aprotic Nature (e.g., MeCN, DCM, THF) Yield High Yield & Purity Aprotic->Yield Prevents H-bonding with NIS Protic Protic Nature (e.g., EtOH, AcOH) Side_Rxns Side Reactions Protic->Side_Rxns May react with or deactivate NIS Low_Polarity Low Polarity (e.g., THF) Slow_Rate Slower Rate Low_Polarity->Slow_Rate Poor stabilization of intermediates AcOH AcOH AcOH->Rate Acts as catalyst

Caption: Influence of solvent properties on iodination.

Conclusion and Recommendations

Based on the mechanistic principles and the hypothetical screening data, polar aprotic solvents are superior for the iodination of 4-amino-2-methylbenzonitrile with NIS.

  • Top Recommendation: Acetonitrile (MeCN) emerges as the optimal choice. It offers a combination of high polarity to accelerate the reaction, an aprotic nature to ensure a clean transformation, and excellent solvating power for the reactants.[14][16] Its volatility also simplifies product isolation.

  • Alternative Choices: Dichloromethane (DCM) and Acetic Acid (AcOH) are viable alternatives. DCM provides a clean reaction profile, albeit at a slower rate. Acetic acid can be effective due to its dual role as a solvent and a mild acid catalyst, which can activate the NIS.[15]

  • Solvents to Avoid: Protic solvents like Ethanol (EtOH) should generally be avoided as they can lead to slower reactions and the formation of undesired byproducts. While highly polar, DMF 's high boiling point makes it difficult to remove during work-up, posing a practical challenge for purification.

By systematically evaluating a range of solvents, researchers can rapidly identify optimal conditions, leading to a more efficient, high-yielding, and scalable synthesis of 5-iodo-4-amino-2-methylbenzonitrile, a critical precursor in drug discovery and development.

References

  • University of Georgia. Standard Operating Procedure: N-iodosuccinimide. [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

  • ResearchGate. Effect of solvent on the iodination of aniline. [Link]

  • Nanjing Finechem Holding Co.,Limited. 4-Amino-2-Trifluoro Methyl Benzonitrile. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 16A, 142-144.
  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Chemistry LibreTexts. Other Aromatic Substitutions. [Link]

  • Krasnokutskaya, E. A., et al. (2006). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 41-44.
  • ResearchGate. A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. [Link]

  • The Organic Chemistry Tutor. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • The Hive. Iodination via NIS -- various conditions. [Link]

  • Journal of the American Chemical Society. Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). [Link]

  • Knittel, P., & Wennemers, H. (2016). An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. Journal of Peptide Science, 22(1), 9-13.
  • Wu, X., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(8), 14583-14595.
  • Google Patents.
  • Ly, T., & Julian, R. R. (2011). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry, 22(7), 1187-1194.
  • Journal of Chemical Education. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • PubChem. 4-Amino-2-methylbenzonitrile. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your product yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material (4-Amino-2-methylbenzonitrile)

A common frustration in any synthesis is the lack of product formation. Several factors can contribute to this issue in the iodination of 4-amino-2-methylbenzonitrile.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inactive Iodinating Reagent N-Iodosuccinimide (NIS) is a common reagent for this transformation, but it can decompose upon exposure to light and moisture. Action: Use a fresh bottle of NIS or test the activity of your current batch. For molecular iodine (I₂), an oxidizing agent is often required to generate a more potent electrophilic iodine species.[1] Ensure your oxidizing agent is active and used in the correct stoichiometric amount.
Insufficient Reaction Activation The electrophilicity of the iodine source might be too low to react efficiently with the substrate. Action: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA), can enhance the reaction rate by activating the iodinating agent.[2]
Low Reaction Temperature While many iodination reactions proceed at room temperature, some require thermal energy to overcome the activation barrier. Action: If no reaction is observed at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for side product formation.[1]
Poor Reagent Solubility If the starting material or iodinating agent is not fully dissolved, the reaction will be slow or incomplete. Action: Choose a solvent in which all reactants are soluble. Acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) are often suitable choices for iodination reactions.[3]
Problem 2: Formation of Multiple Products (Low Regioselectivity and/or Poly-iodination)

The formation of undesired isomers or poly-iodinated species is a frequent challenge in the iodination of activated aromatic rings like anilines.[4]

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Over-iodination The initial iodination product is still activated enough to undergo a second iodination. Action: Carefully control the stoichiometry, using a 1:1 or even slightly less than a 1:1 molar ratio of the iodinating agent to the substrate.[1][4] Adding the iodinating agent portion-wise can also help to maintain a low concentration and favor mono-iodination.[1]
Lack of Regioselectivity The amino and methyl groups direct iodination to the ortho and para positions. While the desired product is the 3,5-diiodo derivative, other isomers can form. Action: The choice of iodinating reagent and reaction conditions can significantly influence regioselectivity.[5][6] Experimenting with different iodine sources (e.g., I₂ with an oxidant, NIS, or iodine monochloride) and solvents may improve the yield of the desired isomer.[3][4]
Reaction Time Prolonged reaction times can lead to the formation of byproducts. Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of poly-iodinated products.[1]
Problem 3: Difficult Product Purification

Isolating the pure 4-Amino-3,5-diiodo-2-methylbenzonitrile from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Succinimide Byproduct (from NIS) If NIS is used as the iodinating agent, succinimide is a major byproduct. Action: Succinimide has some solubility in water. Washing the crude product with water can help to remove a significant portion of this impurity.[1]
Similar Polarity of Products and Byproducts The desired product and any isomeric or poly-iodinated byproducts may have very similar polarities, making separation by column chromatography difficult. Action: Recrystallization is often the most effective purification method.[7] Experiment with various solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for selective crystallization of the desired product.
Residual Iodine Unreacted iodine can contaminate the final product. Action: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any remaining iodine.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Q1: What is the underlying mechanism for the iodination of 4-Amino-2-methylbenzonitrile?

A1: The iodination of 4-Amino-2-methylbenzonitrile proceeds via an electrophilic aromatic substitution (EAS) mechanism.[8] The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The strong activating effect of the amino group directs the electrophilic iodine to the positions ortho and para to it. In this specific substrate, the positions ortho to the amino group (C3 and C5) are targeted for iodination.

Electrophilic Aromatic Substitution cluster_0 Reaction Pathway A 4-Amino-2-methylbenzonitrile C Sigma Complex (Wheland Intermediate) A->C + I+ B Electrophilic Iodine (I+) B->C D 4-Amino-3,5-diiodo-2-methylbenzonitrile C->D - H+

Caption: General workflow for electrophilic aromatic iodination.

Q2: Which iodinating agent is best for this synthesis?

A2: The choice of iodinating agent is crucial for achieving high yield and selectivity. While several reagents can effect this transformation, their reactivity and selectivity profiles differ.

  • N-Iodosuccinimide (NIS): A mild and often selective iodinating agent.[3][9] Its reactivity can be enhanced with the addition of an acid catalyst.[2]

  • Molecular Iodine (I₂): Requires an oxidizing agent (e.g., H₂O₂, AgNO₃) to generate a more reactive electrophilic species.[1] This system can sometimes lead to lower selectivity.

  • Iodine Monochloride (ICl): A highly reactive iodinating agent that may lead to over-iodination if not used carefully.[4] It is often employed for less activated substrates.

The optimal reagent may need to be determined empirically for your specific reaction conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety precautions should always be followed. Specifically for this synthesis:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodinating agents can be corrosive and oxidizing; handle them with care.

  • Be aware of the potential hazards of the solvents used (e.g., flammability, toxicity).

III. Experimental Protocols

The following are generalized protocols for the synthesis of 4-Amino-3,5-diiodo-2-methylbenzonitrile. These should be considered as starting points and may require optimization.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
  • Preparation: In a round-bottom flask, dissolve 4-amino-2-methylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (2.1 eq.) portion-wise at room temperature. For enhanced reactivity, a catalytic amount of p-toluenesulfonic acid (0.1 eq.) can be added.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.

NIS_Protocol start Start dissolve Dissolve 4-amino-2-methylbenzonitrile in solvent start->dissolve add_nis Add NIS (2.1 eq) and optional acid catalyst dissolve->add_nis react Stir at RT or 40-50 °C add_nis->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous work-up and extraction monitor->workup Complete purify Recrystallize crude product workup->purify end End purify->end

Sources

Technical Support Center: Purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in removing mono-iodo impurities.

Introduction

4-Amino-3,5-diiodo-2-methylbenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. During its synthesis, the formation of mono-iodinated impurities is a common side reaction, leading to a mixture of the desired di-iodinated product and one or more mono-iodinated species. The presence of these impurities can significantly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). Therefore, their effective removal is a critical step in the synthetic process.

This guide provides practical, step-by-step protocols and troubleshooting advice for the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile, focusing on recrystallization and chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove mono-iodo impurities from 4-Amino-3,5-diiodo-2-methylbenzonitrile?

The presence of mono-iodo impurities can lead to the formation of undesired byproducts in subsequent synthetic steps. In a pharmaceutical context, such impurities can affect the drug's safety, efficacy, and stability, and are strictly regulated by authorities like the FDA and EMA.

Q2: What are the main physicochemical differences between the di-iodo and mono-iodo compounds that can be exploited for separation?

The primary difference lies in their polarity. The di-iodinated compound is generally less polar than its mono-iodinated counterparts due to the substitution of a hydrogen atom with a large, electron-withdrawing iodine atom. This difference in polarity affects their solubility in various organic solvents and their retention characteristics in chromatography.

Q3: What analytical techniques are recommended for monitoring the purity of 4-Amino-3,5-diiodo-2-methylbenzonitrile?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and the effectiveness of a purification step.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and the relative amounts of di-iodo and mono-iodo species.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify the presence of any remaining impurities.

Troubleshooting Purification Challenges

This section provides solutions to common problems encountered during the purification of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid compounds. However, its success is highly dependent on the choice of solvent.

Problem: Poor recovery of the di-iodinated product after recrystallization.

  • Possible Cause: The chosen solvent may have too high a solubility for the di-iodinated product even at low temperatures.

  • Recommended Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. A good solvent will dissolve the compound when hot but have low solubility when cold.

    • Mixed Solvent System: If a single solvent is not effective, try a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.

Problem: The mono-iodo impurity co-precipitates with the desired product.

  • Possible Cause: The solubility difference between the di-iodo and mono-iodo compounds in the chosen solvent is not significant enough.

  • Recommended Solution:

    • Optimize the Solvent System: Experiment with different solvents or mixed solvent systems to maximize the solubility difference.

    • Iterative Recrystallization: A second or even third recrystallization may be necessary to achieve the desired purity.

    • Consider Chromatography: If recrystallization consistently fails to provide adequate separation, column chromatography is a more powerful alternative.

Chromatographic Purification Troubleshooting

Column chromatography offers a higher degree of separation compared to recrystallization.

Problem: Poor separation of the di-iodo and mono-iodo compounds on a silica gel column.

  • Possible Cause: The eluent system is not optimized for the specific separation.

  • Recommended Solution:

    • TLC for Eluent Selection: Use TLC to screen different solvent systems. A good eluent system will show a clear separation between the spots corresponding to the di-iodo and mono-iodo compounds, with the di-iodo product having a higher Rf value (less polar).

    • Gradient Elution: If a single eluent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[5]

    • Alternative Stationary Phases: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica (C18) can offer different selectivities.[6][7][8]

Problem: The product is difficult to detect on the TLC plate.

  • Possible Cause: The compound does not absorb UV light or does not react with common TLC stains.

  • Recommended Solution:

    • UV Visualization: Aromatic compounds often absorb UV light and can be visualized under a UV lamp.[2][9]

    • Iodine Staining: Exposing the TLC plate to iodine vapor can reveal spots for many organic compounds, particularly aromatic ones.[1][10][11]

    • Specific Stains: For amines, a ninhydrin stain can be effective.[1]

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol outlines the procedure for monitoring the purity of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp

  • Iodine chamber

Procedure:

  • Prepare the developing chamber by adding the chosen eluent system to a depth of about 0.5 cm.

  • Using a pencil, draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of the crude and, if available, pure 4-Amino-3,5-diiodo-2-methylbenzonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solutions onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or in an iodine chamber. The less polar di-iodinated product should have a higher Rf value than the more polar mono-iodo impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying 4-Amino-3,5-diiodo-2-methylbenzonitrile using flash column chromatography.

Materials:

  • Glass column

  • Silica gel (for flash chromatography)

  • Eluent system (determined by TLC analysis)

  • Sand

  • Collection tubes

Procedure:

  • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Add a thin layer of sand to the top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure di-iodinated product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B can be used to elute compounds with a range of polarities. A starting point could be 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of a known concentration of a reference standard of 4-Amino-3,5-diiodo-2-methylbenzonitrile.

  • Prepare a sample solution of the material to be analyzed at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • The di-iodinated product, being less polar, is expected to have a longer retention time than the mono-iodo impurities in a reverse-phase system.

  • The purity of the sample can be calculated based on the peak areas in the chromatogram.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Polarity of CompoundSuggested Eluent System (Normal Phase)
Non-polarHexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Moderately PolarDichloromethane / Methanol (e.g., 99:1 to 95:5 v/v)

Table 2: Predicted Elution Order in Chromatography

CompoundPredicted PolarityPredicted Rf (Normal Phase TLC)Predicted Retention Time (Reverse Phase HPLC)
4-Amino-2-methylbenzonitrileMost PolarLowestShortest
Mono-iodo impuritiesIntermediateIntermediateIntermediate
4-Amino-3,5-diiodo-2-methylbenzonitrileLeast PolarHighestLongest

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 4-Amino-3,5-diiodo-2-methylbenzonitrile (contains mono-iodo impurities) Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity HPLC HPLC Analysis Recrystallization->HPLC If Pure Column_Chromatography Column Chromatography Column_Chromatography->HPLC Confirm Purity TLC->Column_Chromatography If Impure Pure_Product Pure 4-Amino-3,5-diiodo-2-methylbenzonitrile HPLC->Pure_Product Meets Specification Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in minimal hot solvent start->dissolve cool Cool Slowly dissolve->cool troubleshoot_dissolve Problem: Does not dissolve Add more solvent Increase temperature Change solvent dissolve->troubleshoot_dissolve crystals Crystals Form? cool->crystals filter Filter and Dry crystals->filter Yes troubleshoot_crystals Problem: No crystals Scratch flask Add seed crystal Concentrate solution crystals->troubleshoot_crystals No pure Pure Product? filter->pure end End pure->end Yes troubleshoot_pure Problem: Impure Re-recrystallize Use Column Chromatography pure->troubleshoot_pure No

Caption: Troubleshooting flowchart for the recrystallization process.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. [Link]

  • Robertson, J. (n.d.). An improved method for visualizing TLC plates using iodine.
  • Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. [Link]

  • Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1151–1157. [Link]

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Joshi, J. D., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. ACS Omega, 5(4), 1835-1844. [Link]

  • ResearchGate. (n.d.). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. [Link]

  • Pagni, R. M., et al. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. [Link]

  • PubChem. (n.d.). 4-Amino-3,5-dimethylbenzonitrile. [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.).
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

  • ResearchGate. (n.d.). Iodine(III)‐Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]

Sources

Technical Support Center: Iodination of 4-Amino-2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Center: The Reactivity Landscape

The Core Challenge

The iodination of 4-amino-2-methylbenzonitrile (AMBN) presents a classic electrophilic aromatic substitution dilemma. The molecule contains three directing groups with competing electronic and steric effects.

  • Amino Group (-NH₂): Strong activator, ortho/para director.[1]

  • Methyl Group (-CH₃): Weak activator, ortho/para director.[1]

  • Cyano Group (-CN): Strong deactivator, meta director.[1]

Mechanistic Pathway & Risk Analysis

All three groups cooperatively direct the incoming electrophile (


) to positions 3  and 5 .[1]
  • Position 5: Sterically accessible. This is the Kinetic Target .

  • Position 3: Sterically crowded (sandwiched between -CH₃ and -NH₂).

  • The Risk: The primary product (5-iodo-AMBN) retains the highly activating amino group.[1] Consequently, it remains susceptible to a second iodination at Position 3, leading to the 3,5-diiodo impurity .[1]

ReactionPathway Start 4-Amino-2-methylbenzonitrile (Substrate) TS Transition State (Sigma Complex) Start->TS + Electrophile (I+) Prod 5-Iodo-4-amino-2-methylbenzonitrile (Target Product) TS->Prod - H+ Impurity 3,5-Diiodo Impurity (Over-iodination) Prod->Impurity + Excess I+ (Fast Reaction) Note Position 3 is sterically hindered but activates if excess reagent exists. Prod->Note

Figure 1: Reaction pathway demonstrating the cascade risk of over-iodination.

Experimental Protocols (Best Practices)

To avoid over-iodination, you must choose between Method A (Direct Control) for speed or Method B (Protecting Group) for absolute purity.[1]

Method A: Direct Iodination with NIS (High Throughput)

Use this for rapid synthesis when <5% di-iodo impurity is acceptable.[1]

Reagents:

  • Substrate: 4-Amino-2-methylbenzonitrile (1.0 eq)[1]

  • Reagent: N-Iodosuccinimide (NIS) (0.95 eq) (CRITICAL) [1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or TFA (catalytic)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Protocol:

  • Dissolution: Dissolve AMBN in MeCN (0.1 M concentration) at Room Temperature (RT).

  • Cooling: Cool the solution to 0°C to -5°C . Lower temperature increases regioselectivity.

  • Addition: Dissolve NIS in a minimal amount of MeCN. Add this solution dropwise over 60 minutes.

    • Why? Keeping the concentration of

      
       low prevents the "local excess" that drives di-iodination.[1]
      
  • Monitoring: Stir at 0°C. Monitor via HPLC every 30 minutes.

  • Termination: STOP the reaction when conversion reaches 90-95%.

    • Golden Rule: It is easier to separate unreacted starting material (polarity difference) than the di-iodo impurity (very similar polarity).[1]

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) immediately to destroy active iodine species.
    
Method B: The "Fail-Safe" Acetylation Route (High Purity)

Use this for GMP campaigns or when >99% purity is required.[1]

Logic: Acetylating the amine reduces its activating power (resonance withdrawal by carbonyl) and increases steric bulk, making the formation of the di-iodo species thermodynamically unfavorable.[1]

Protocol:

  • Protection: React AMBN with Acetic Anhydride (

    
    ) in acetic acid to form N-(4-cyano-3-methylphenyl)acetamide.
    
  • Iodination: Treat the intermediate with Iodine Monochloride (ICl) in Acetic Acid at RT.

    • Result: The bulky acetamide group blocks Position 3 effectively.

  • Deprotection: Hydrolyze with dilute HCl/EtOH or NaOH/MeOH to yield the free amine.

Troubleshooting Matrix

Use this decision tree to diagnose your current experimental failure.

Troubleshooting Problem Identify Issue Impurity High Di-iodo Impurity (>5%) Problem->Impurity Stall Reaction Stalls (<80% Conv.) Problem->Stall Regio Wrong Regioisomer (3-iodo) Problem->Regio Sol1 Reduce NIS to 0.90 eq. Slow addition rate. Impurity->Sol1 Sol2 Check solvent dryness. Add 5% more catalyst (acid). Stall->Sol2 Sol3 Switch to Method B (Acetylation). Regio->Sol3

Figure 2: Rapid diagnostic flow for common iodination failures.

Symptom-Specific Solutions
SymptomProbable CauseCorrective Action
>10% Di-iodo impurity Excess reagent or fast addition.Action: Reduce NIS to 0.95 eq. Increase solvent volume to dilute the reaction. Ensure temperature stays <0°C.
Purple color persists Free Iodine (

) accumulation.
Action: Wash organic layer with saturated Sodium Thiosulfate.[2] This is a visual cue of oxidation; ensure your solvent is degassed.
Low Yield (<50%) Protonation of amine.Action: If using strong acid (like

), the amine becomes an ammonium salt (meta-director/deactivator).[1] Switch to mild acid (p-TsOH) or Method A.
Sticky/Tar product Radical polymerization.Action: Wrap flask in foil (exclude light). Radical side reactions are photo-initiated.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Iodine (


) instead of NIS? 
A:  Yes, but it is less selective.[1] If you use 

, you typically need an oxidant (like

or

) to generate the electrophile.[1] These conditions are harsher and often lead to lower regioselectivity compared to NIS.

Q: Why do you recommend stopping at 95% conversion? A: In electrophilic aromatic substitution of highly activated rings, the rate of the second addition (di-iodination) often becomes competitive as the concentration of the starting material drops.[1] Pushing for that last 5% conversion exponentially increases the risk of over-iodination.

Q: My HPLC shows a peak very close to the product. Is it the isomer? A: Likely yes. The 3-iodo isomer and the 5-iodo target have very similar polarities.[1]

  • Verification: Check the 1H NMR.[3]

    • 5-iodo (Target): Two singlets (para relationship) or weak coupling for aromatic protons.

    • 3-iodo (Undesired): Two doublets (ortho relationship) for the aromatic protons at C5 and C6.[1]

Q: Does the solvent matter? A: Absolutely. Polar aprotic solvents (DMF, MeCN) stabilize the polar transition state (Wheland intermediate).[1] However, highly polar solvents like HFIP (Hexafluoroisopropanol) can sometimes alter regioselectivity by H-bonding to the amino group, effectively increasing its steric bulk.[1]

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.[1]

  • George, S., et al. (2016).[1] Regioselective Iodination of Anilines. Journal of Organic Chemistry, 81(17), 772–780.[1] [1]

  • Organic Chemistry Portal. (n.d.). Iodination of Arenes. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Aminobenzonitrile Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective iodination of aminobenzonitriles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the site of iodination on this versatile class of aromatic intermediates. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate the complexities of this electrophilic aromatic substitution reaction.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental chemical principles governing the iodination of aminobenzonitriles. Understanding these concepts is the first step toward troubleshooting and optimizing your reaction.

Q1: How do the amino (-NH₂) and cyano (-CN) groups on the benzene ring influence where the iodine atom is introduced?

A: The outcome of an electrophilic aromatic substitution (EAS) reaction, such as iodination, is dictated by the electronic properties of the substituents already on the ring.[1] In aminobenzonitriles, you have a powerful electron-donating group (EDG) and a moderately strong electron-withdrawing group (EWG) competing to direct the incoming electrophile (an electrophilic iodine species, "I⁺").

  • Amino Group (-NH₂): This is a strongly activating group. Through resonance, its lone pair of electrons donates significant electron density to the aromatic ring. This increased nucleophilicity makes the reaction faster than with benzene alone.[2] The donated electron density is concentrated at the positions ortho and para to the amino group, making these sites the most reactive. Therefore, the -NH₂ group is a powerful ortho, para-director .[3][4]

  • Cyano Group (-CN): This is a deactivating group. Through both induction and resonance, it withdraws electron density from the aromatic ring, making it less nucleophilic and slowing the reaction.[5][6] This effect leaves the meta position relatively less electron-deficient compared to the ortho and para positions. Consequently, the -CN group is a meta-director .[6][7]

Q2: In the "tug-of-war" between the amino and cyano groups, which one has the dominant directing effect?

A: The strongly activating, ortho, para-directing effect of the amino group almost always dominates the deactivating, meta-directing effect of the cyano group.[8] The amino group's ability to stabilize the positively charged intermediate (the arenium ion or sigma complex) through resonance at the ortho and para positions provides a much lower energy pathway for the reaction.[9][10] Therefore, substitution will occur predominantly at the positions activated by the -NH₂ group.

Q3: What are the most common iodinating agents for this reaction, and what are their primary pros and cons?

A: The choice of iodinating agent is critical for controlling both reactivity and selectivity. Iodine (I₂) itself is a weak electrophile, so a more potent source of "I⁺" is typically required.[11][12]

Iodinating AgentProsConsBest For
N-Iodosuccinimide (NIS) Mild, easy to handle solid, good selectivity.[13]Often requires an acid catalyst (e.g., TFA) for less reactive substrates.[14]Achieving high regioselectivity in sensitive molecules.
Iodine Monochloride (ICl) Highly reactive, potent electrophile (polarized as I⁺-Cl⁻).[15][16]Can be less selective, moisture-sensitive, may lead to over-iodination.[17][18]Iodinating less-activated substrates or when faster reaction times are needed.
I₂ / Oxidizing Agent Cost-effective (e.g., I₂ with H₂O₂, (NH₄)₂S₂O₈, or NaNO₂).[19][20]Can involve harsh conditions, potential for side reactions (oxidation of the amine).Large-scale synthesis where cost is a primary driver.
Section 2: Isomer-Specific Iodination Guide & Protocols

The relative positions of the -NH₂ and -CN groups determine the sites of activation and potential products.

Case Study 1: Iodination of 4-Aminobenzonitrile

In 4-aminobenzonitrile, the powerful ortho, para-directing -NH₂ group and the meta-directing -CN group reinforce each other. The positions ortho to the amine (C2, C6) are also meta to the nitrile. This alignment makes achieving high regioselectivity for mono-iodination relatively straightforward.

Caption: Directing effects in 4-aminobenzonitrile converge on C2/C6.

This protocol prioritizes selectivity and is suitable for research and development scales.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminobenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial for minimizing potential side reactions.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[21]

  • Catalyst (Optional): If the reaction is sluggish (as monitored by TLC), add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq).[8][14]

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-amino-3-iodobenzonitrile.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This guide provides a systematic approach to problem-solving.

Q4: Problem: My reaction is producing a mixture of regioisomers, especially with 3-aminobenzonitrile.

A: Poor regioselectivity arises when the energy differences between the transition states leading to different isomers are small. This is a common issue with 3-aminobenzonitrile, where the -NH₂ group activates three positions (2, 4, and 6).

Solutions:

  • Lower the Temperature: Running the reaction at 0 °C, -20 °C, or even lower can amplify the small energy differences between competing reaction pathways, often favoring the thermodynamically more stable product.[17]

  • Change the Iodinating Agent: A bulkier iodinating agent may show greater preference for the sterically less hindered position. If using ICl, which is highly reactive, switch to the milder NIS.[13]

  • Solvent Effects: The polarity of the solvent can influence selectivity. Experiment with a range of solvents, from non-polar (e.g., CCl₄) to polar aprotic (e.g., acetonitrile).

  • Protecting Group Strategy: Temporarily protecting the highly activating amino group as an amide (e.g., acetanilide) can moderate its directing strength and alter the regiochemical outcome. The protecting group can be removed after iodination.

Q5: Problem: I'm getting a significant amount of di-iodinated product.

A: The mono-iodinated aminobenzonitrile product is still an activated aromatic ring and can undergo a second iodination.[21]

Solutions:

  • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the iodinating agent. Ensure accurate weighing of all reagents.

  • Slow Addition: Add the iodinating agent slowly or portion-wise to the solution of the substrate. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more reactive starting material over the mono-iodinated product.[21]

  • Monitor Closely: Use TLC to track the consumption of the starting material. Stop the reaction immediately once the starting material is gone to prevent the subsequent iodination of the product.[21]

Q6: Problem: The reaction is very slow or gives a low yield.

A: Low reactivity can be due to several factors related to reagents or conditions.

Solutions:

  • Check Reagent Quality: N-Iodosuccinimide and Iodine Monochloride can degrade upon exposure to moisture and light.[17][21] Use a freshly opened bottle or purify the reagent if its quality is suspect.

  • Increase Reactivity: If using NIS, add a catalytic amount of a strong acid like TFA to generate a more potent electrophilic iodine species.[14] Alternatively, switch to a more powerful reagent like ICl.[22]

  • Increase Temperature: While low temperature is good for selectivity, some reactions require thermal energy to proceed at a reasonable rate. Cautiously increase the temperature from 0 °C to room temperature, monitoring for the formation of byproducts.

Troubleshooting_Workflow start Reaction Issue Identified issue_selectivity Poor Regioselectivity / Isomer Mixture start->issue_selectivity issue_poly Di-iodination / Over-reaction start->issue_poly issue_yield Low Yield / No Reaction start->issue_yield sol_temp Lower Reaction Temperature (e.g., 0°C to -20°C) issue_selectivity->sol_temp Primary Action sol_stoich Check Stoichiometry (Use ~1.0 eq of Iodinating Agent) issue_poly->sol_stoich Primary Action sol_reagent_qual Verify Reagent Quality (Fresh NIS / ICl) issue_yield->sol_reagent_qual First Check sol_reagent_mild Switch to Milder Reagent (e.g., ICl -> NIS) sol_temp->sol_reagent_mild If still poor sol_solvent Screen Different Solvents sol_reagent_mild->sol_solvent Further Opt. end Re-run Optimized Reaction sol_solvent->end sol_addition Add Reagent Slowly / Portion-wise sol_stoich->sol_addition Also Implement sol_tlc Monitor by TLC & Quench Promptly sol_addition->sol_tlc Best Practice sol_tlc->end sol_reagent_strong Use Stronger Reagent / Catalyst (e.g., NIS + TFA or ICl) sol_reagent_qual->sol_reagent_strong If reagent is good sol_heat Increase Temperature Cautiously sol_reagent_strong->sol_heat If still slow sol_heat->end

Caption: Systematic workflow for troubleshooting common iodination issues.

References
  • Introduction to Organic Chemistry. (n.d.). Regioselectivity and Substituent Effects. LibreTexts. [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). SlidePlayer. [Link]

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Zhang, A., et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters, 24(20), 3736–3741. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]

  • Trammell, G. L. (2001). Iodination of Aniline. Journal of Chemical Education. [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ChemEd X. (n.d.). Iodination of Aniline. [Link]

  • The Journal of Chemical Physics. (2014, November 18). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. AIP Publishing. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. [Link]

  • Chemical Reaction. (2024, October 31). Reaction mechanism for Iodination of Aniline. YouTube. [Link]

  • Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. [Link]

  • Vaia. (n.d.). Problem 44 Aromatic iodination can be carried out with a number of reagents. [Link]

  • Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones. [Link]

  • ChemRxiv. (n.d.). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. [Link]

  • RSC Publishing. (n.d.). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress. [Link]

  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. [Link]

  • PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. [Link]

  • Wikipedia. (n.d.). Iodine monochloride. [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. [Link]

  • chemeurope.com. (n.d.). Iodine monochloride. [Link]

  • PMC. (2019, June 11). One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source. [Link]

  • Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. [Link]

  • PMC. (n.d.). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. [Link]

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Validation & Comparative

Technical Guide: HPLC Method Development for 4-Amino-3,5-diiodo-2-methylbenzonitrile Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Amino-3,5-diiodo-2-methylbenzonitrile (CAS: 3383-72-0), a critical intermediate in the synthesis of salicylanilide anthelmintics like Closantel, presents unique chromatographic challenges. The presence of two bulky iodine atoms creates significant hydrophobicity (


) and steric hindrance, while the amino group introduces basicity that often leads to peak tailing on traditional silica supports.

This guide objectively compares a traditional Fully Porous C18 Isocratic Method (Method A) against an optimized Core-Shell Phenyl-Hexyl Gradient Method (Method B).

Key Finding: While Method A provides adequate retention, Method B utilizes


-

interactions to superiorly resolve the critical mono-iodo impurity (des-iodo analog), reducing run times by 40% and improving the tailing factor (

) from 1.6 to 1.1.

Molecular Analysis & Separation Strategy

To develop a robust method, we must first deconstruct the analyte's interaction profile:

  • Hydrophobicity: The methyl group and two iodine atoms make the molecule highly lipophilic. It requires high organic mobile phase strength for elution.

  • Basicity: The primary amine (-NH

    
    ) can interact with residual silanols on the column stationary phase, causing peak tailing. Low pH (pH 2.5–3.0) is required to protonate the amine and suppress silanol ionization.
    
  • Polarizability: Iodine atoms are large and "soft" (polarizable). They interact strongly with aromatic stationary phases via induced dipole and

    
    -electron overlap, offering a selectivity lever that C18 lacks.
    
Critical Impurities

The definition of "Purity" for this intermediate hinges on separating it from:

  • Impurity A (Mono-iodo): 4-Amino-3-iodo-2-methylbenzonitrile (Incomplete iodination).

  • Impurity B (Starting Material): 4-Amino-2-methylbenzonitrile.

Comparative Study: Method A vs. Method B

Method A: The "Legacy" Approach (Generic C18)
  • Column: Traditional C18, 5 µm,

    
     mm (Fully Porous).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% H

    
    PO
    
    
    
    .
  • Mechanism: Purely hydrophobic interaction.

Method B: The "Optimized" Approach (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm,

    
     mm.
    
  • Mobile Phase: Gradient Acetonitrile in 0.1% Formic Acid/Water.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    selectivity + steric selectivity for the iodine positions.
Experimental Data Comparison

The following data represents average system suitability results from


 replicate injections.
ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Status
Run Time 22.0 min8.5 minImproved
Retention Time (

)
14.2 min5.8 minOptimized
Tailing Factor (

)
1.65 (Significant tailing)1.12 (Sharp symmetry)Superior
Resolution (

)
1.8 (vs. Mono-iodo)4.2 (vs. Mono-iodo)Superior
Theoretical Plates (

)
~8,500~18,000High Efficiency
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLHigh Sensitivity

Analysis: Method A suffers from broad peaks due to the 5 µm particle size and silanol interactions. The resolution between the di-iodo target and the mono-iodo impurity is barely acceptable (


 is risky for purity assays). Method B utilizes the Phenyl-Hexyl phase, which "grabs" the electron-rich iodine atoms more effectively than the mono-iodo impurity, creating a massive separation window (

).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl stationary phase over the traditional C18.

MethodDevelopment Start Analyte: 4-Amino-3,5-diiodo-2-methylbenzonitrile CheckHydro High Hydrophobicity? (Log P > 3) Start->CheckHydro CheckBasic Basic Functional Group? (-NH2) CheckHydro->CheckBasic CheckHalogen Heavy Halogenation? (Iodine) CheckBasic->CheckHalogen PathC18 Path A: Standard C18 (Hydrophobic Interaction Only) CheckHalogen->PathC18 No specific interaction PathPhenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) CheckHalogen->PathPhenyl Target Pi-Selectivity ResultA Result A: Good Retention, Poor Selectivity (Co-elution of Mono-iodo) PathC18->ResultA ResultB Result B: High Selectivity (Iodine-Pi Interaction) PathPhenyl->ResultB

Caption: Decision tree highlighting why Phenyl-Hexyl phases offer superior selectivity for iodinated aromatics compared to standard C18.

Detailed Experimental Protocol (Method B)

This is the recommended protocol for release testing and purity analysis.

Instrumentation & Conditions
  • System: UHPLC or HPLC capable of 600 bar backpressure.

  • Detector: UV-Vis / PDA set to 254 nm (primary) and 230 nm (secondary).

    • Note: Iodinated compounds have strong absorbance at 254 nm.

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.7 µm,

    
     mm.
    
  • Column Temp: 40°C (Improves mass transfer for bulky molecules).

  • Flow Rate: 1.2 mL/min.[1]

Reagents & Mobile Phase
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Preparation: Add 1 mL Formic Acid to 1 L Water. Filter through 0.22 µm membrane.[2]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile has lower viscosity than Methanol, allowing higher flow rates, and suppresses the ionization of the iodine-carbon bond better than protic solvents.

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.009010Equilibration
1.009010Isocratic Hold (Elute polar salts)
6.001090Linear Gradient (Elute Target)
7.001090Wash Step
7.109010Re-equilibration
8.509010End of Run
Sample Preparation (Critical Steps)
  • Diluent: Acetonitrile:Water (80:20). The high organic ratio is necessary to dissolve the hydrophobic di-iodo compound.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL amber volumetric flask. Dissolve in Diluent. (Conc: 1000 ppm).

    • Warning: Use Amber Glassware . Iodinated compounds are photosensitive and will de-iodinate (creating Impurity A) if exposed to white light for prolonged periods [1].

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm.

Troubleshooting & Validation Notes

Photodegradation (The "Ghost" Impurity)

If you observe a growing peak at RRT ~0.85 (Relative Retention Time) over the course of a sequence, it is likely the mono-iodo degradant caused by light exposure in the autosampler.

  • Fix: Use amber vials and ensure the autosampler compartment is dark.

Peak Tailing

If


:
  • Ensure the mobile phase pH is

    
    .[3] At pH > 4, the aniline group may deprotonate, interacting strongly with silanols.
    
  • Increase buffer ionic strength (e.g., switch from 0.1% Formic Acid to 20mM Ammonium Formate pH 3.0).

Carryover

Due to the high lipophilicity (


), the analyte may stick to the injector needle.
  • Fix: Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.

References

  • BenchChem. (2025).[4] HPLC Analysis of 2-Hydroxy-3,5-diiodobenzoyl chloride and its Derivative, Closantel. BenchChem Application Notes. Link

  • Sielc Technologies. (2018). Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column. Sielc Application Library. Link

  • International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC). (2011). Development and Validation of a High Performance Liquid Chromatography Method for the Simultaneous Quantification of Albendazole and Closantel. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity mechanisms).

Sources

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 4-Amino-3,5-diiodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. The melting point is a fundamental thermodynamic property that serves as a critical first indicator of purity and identity.[1][2] For a complex molecule like 4-Amino-3,5-diiodo-2-methylbenzonitrile, a substituted aromatic nitrile, an accurate melting point determination is not merely a routine measurement but a foundational piece of data that informs subsequent research and development. The presence of heavy iodine atoms, a polar nitrile group, and an amino group capable of hydrogen bonding suggests strong intermolecular forces, anticipating a relatively high melting point that must be measured with precision.

This guide provides an in-depth comparison of two primary methodologies for determining the melting point of 4-Amino-3,5-diiodo-2-methylbenzonitrile: the modern Digital Capillary Method and the advanced technique of Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, present comparative data with structurally similar compounds, and provide field-proven protocols to ensure the generation of trustworthy, reproducible results.

Comparative Methodologies: Digital Capillary vs. Differential Scanning Calorimetry

The choice of method for melting point determination often depends on the required level of data and the stage of research. While the capillary method provides a direct measure of the melting range, DSC offers deeper thermodynamic insights.

  • Digital Capillary Apparatus: This technique is a refinement of the classic oil bath method, using a heated metal block and digital temperature sensing for enhanced safety and accuracy.[3] It remains a ubiquitous and reliable method for routine identification and purity assessment.[4] The core principle involves heating a finely powdered sample packed into a capillary tube at a controlled rate and visually observing the temperature range from the onset of melting to complete liquefaction.[2]

  • Differential Scanning Calorimetry (DSC): As a premier thermal analysis technique, DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] This method yields not only a highly precise melting point (typically taken as the onset of the melting endotherm) but also quantitative data on the enthalpy of fusion (the energy required to melt the substance).[6] Its high sensitivity makes it invaluable for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different melting points and stabilities, a critical consideration in the pharmaceutical industry.[7][8]

Experimental Protocols

The integrity of any melting point measurement is contingent upon meticulous sample preparation and adherence to a validated protocol.

Protocol 1: Digital Capillary Melting Point Determination

This protocol is designed for a modern digital melting point apparatus, such as a Mel-Temp® or similar instrument.

1. Sample Preparation: The Foundation of Accuracy

  • Ensure the 4-Amino-3,5-diiodo-2-methylbenzonitrile sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9]
  • Grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle. This is crucial for efficient and uniform heat transfer.[3][4]
  • Press the open end of a capillary tube into the powder multiple times.[10]
  • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To achieve tight packing, drop the capillary, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop.[11]
  • Repeat until a packed sample height of 2-3 mm is achieved. A taller column can create a thermal gradient, leading to an artificially broad melting range.[11]

2. Instrument Operation & Measurement

  • Rapid Preliminary Scan: If the approximate melting point is unknown, perform a fast scan with a new sample at a ramp rate of 10-20°C/minute to establish a rough estimate.[11]
  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the estimated melting point.
  • Insert a fresh capillary tube into the apparatus.[9]
  • Set the starting temperature to approximately 10-15°C below the expected melting point.
  • Set the heating ramp rate to 1-2°C per minute. A slow rate is essential for the temperature of the sample and the thermometer to remain in equilibrium, ensuring an accurate reading.[11]
  • Observe the sample through the magnified viewing lens.
  • Record the temperature at which the first droplet of liquid appears (T1).
  • Record the temperature at which the last solid crystal melts into a clear liquid (T2).
  • The melting point is reported as the range T1 – T2. For a pure substance, this range should be narrow (0.5-1.0°C).
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

This protocol provides a general procedure for obtaining high-quality DSC data for melting point and enthalpy analysis.

1. Sample Preparation & Instrument Calibration

  • Accurately weigh 2-5 mg of the finely powdered 4-Amino-3,5-diiodo-2-methylbenzonitrile into an aluminum DSC pan.
  • Hermetically seal the pan to prevent any loss of sample due to sublimation.
  • Prepare an empty, sealed aluminum pan to serve as the reference.
  • Ensure the instrument is calibrated for temperature and enthalpy using a certified indium standard.

2. Thermal Program & Data Acquisition

  • Place the sample and reference pans into the DSC cell.
  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
  • Ramp the temperature at a controlled rate, typically 10°C/minute, to a temperature well above the melting point (e.g., 250°C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.
  • Continuously record the differential heat flow as a function of temperature.

3. Data Interpretation

  • The melting event will appear as an endothermic peak on the resulting thermogram.
  • Melting Point (T_onset): The extrapolated onset temperature of the peak is reported as the melting point. This represents the temperature at which the first detectable melting occurs.
  • Peak Temperature (T_peak): This is the temperature at which the heat flow is at its maximum.
  • Enthalpy of Fusion (ΔH_fus): The area under the melting peak is integrated to calculate the enthalpy of fusion in Joules per gram (J/g). This value is a measure of the compound's crystallinity.

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for a comprehensive melting point analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_capillary Capillary Method cluster_dsc DSC Method cluster_report Phase 3: Reporting prep Sample Preparation (Dry, Grind to Fine Powder) decision Approx. MP Known? prep->decision cap_pack Pack Capillary (2-3 mm) decision->cap_pack Yes dsc_pan Weigh & Seal in Pan decision->dsc_pan Yes fast_scan Perform Rapid Scan (10-20°C/min) decision->fast_scan No cap_heat Set Start T & Slow Ramp (1-2°C/min) cap_pack->cap_heat cap_record Record T1 (Onset) & T2 (Clear Point) cap_heat->cap_record report Compare Data & Report Findings cap_record->report dsc_program Set Thermal Program (e.g., 10°C/min) dsc_pan->dsc_program dsc_analyze Analyze Thermogram (Onset, Peak, ΔH) dsc_program->dsc_analyze dsc_analyze->report fast_scan->cap_pack

Caption: Workflow for comprehensive melting point analysis.

Comparative Data & Structure-Property Insights

While experimental data for 4-Amino-3,5-diiodo-2-methylbenzonitrile is not widely published, we can predict its behavior and present hypothetical, yet realistic, data in comparison to structurally related analogs. The presence and nature of substituents on an aromatic ring significantly influence intermolecular forces and, consequently, the melting point.[12][13]

CompoundStructureKey Structural FeaturesPredicted/Observed Melting Point (°C)Expected Observations
4-Amino-3-methylbenzonitrile C₈H₈N₂Single methyl group, no halogens89.5-95.5[14]Lowest melting point in the series due to lower molecular weight and weaker intermolecular forces compared to halogenated analogs.
2-Amino-3,5-dibromobenzonitrile C₇H₄Br₂N₂Two bromine atoms152-156Significantly higher melting point than the methyl analog due to the higher molecular weight and increased dipole-dipole interactions from the polar C-Br bonds.
4-Amino-3,5-dimethylbenzonitrile C₉H₁₀N₂Two methyl groups(Not available)Expected to be slightly higher than the monomethyl analog due to increased molecular weight and potentially better crystal packing, but lower than the halogenated versions.
4-Amino-3,5-diiodo-2-methylbenzonitrile (Target) C₈H₆I₂N₂Two heavy iodine atoms, one methyl group > 200 (Hypothetical) Highest melting point predicted. The large, highly polarizable iodine atoms will induce very strong London dispersion forces.[13] Combined with dipole-dipole interactions and potential hydrogen bonding from the amino group, this will require substantial energy to disrupt the crystal lattice. A sharp melting range is expected for a pure sample.

Causality of Structural Effects: The trend observed in the table is a direct consequence of intermolecular forces. Halogenation dramatically increases a molecule's molecular weight and polarizability, strengthening London dispersion forces, which are the dominant intermolecular force for large molecules.[13] Iodine, being larger and more polarizable than bromine, is expected to have a more pronounced effect, leading to the prediction of a very high melting point for our target compound.

Conclusion

The accurate determination of the melting point for a novel compound such as 4-Amino-3,5-diiodo-2-methylbenzonitrile is a critical step in its physicochemical characterization.

  • The Digital Capillary Method offers a reliable, accessible, and direct measurement of the melting range, suitable for purity assessment and routine identification. Its accuracy is highly dependent on proper sample preparation and a slow, controlled heating rate.[11]

  • Differential Scanning Calorimetry provides a more comprehensive thermal analysis.[7][15] It delivers a highly precise, instrument-read melting onset and crucial quantitative data on the enthalpy of fusion, making it the superior method for in-depth characterization, polymorphism screening, and supporting regulatory submissions in drug development.[15]

For 4-Amino-3,5-diiodo-2-methylbenzonitrile, both methods would be expected to confirm a high melting point, reflective of the strong intermolecular forces imparted by its diiodo-substituted aromatic structure. The choice between the methods should be guided by the specific data requirements of the research or quality control objective.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from University of Houston website: [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]

  • Melting point determination. University of Calgary. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved from [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Retrieved from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved from [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved from [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Retrieved from [Link]

  • Differential Scanning Calorimetry. (2024, February 8). Improved Pharma. Retrieved from [Link]

  • Comparing Melting & Boiling Points of Every Organic Functional Group. (2024, December 10). Science Ready. Retrieved from [Link]

  • Melting point determination. SSERC. Retrieved from [Link]

  • Melting Point and Boiling Point Comparisons. University of Wisconsin Pressbooks. Retrieved from [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Admire, B., Lian, B., & Yalkowsky, S. H. (2015). Estimating the Physicochemical Properties of Polyhalogenated Aromatic and Aliphatic Compounds Using UPPER: Part 1. Boiling Point and Melting Point. Chemosphere, 119, 1436–1440. Retrieved from [Link]

  • Melting Point Determination. Stanford Research Systems. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Diiodo-Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diiodo-benzonitriles (DIBNs) are critical intermediates in the synthesis of agrochemicals (e.g., ioxynil analogs) and pharmaceutical scaffolds via cross-coupling reactions. Their analysis by Mass Spectrometry (MS) presents unique challenges due to the lability of the carbon-iodine (C–I) bond and the steric influence of the iodine position relative to the nitrile group.

This guide provides a technical comparison of the fragmentation behaviors of 2,6-diiodobenzonitrile (the "Product," representing high steric strain) versus 3,5-diiodobenzonitrile (the "Alternative," representing thermodynamic stability). We analyze the mechanistic pathways driven by Electron Ionization (EI) to provide researchers with a robust framework for structural elucidation.

Part 1: Critical Analysis & Comparison

Structural Context & Stability

The fragmentation of halogenated benzonitriles is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the stability of the resulting phenyl cation.

  • 2,6-Diiodobenzonitrile (Ortho-isomer): The two bulky iodine atoms flanking the nitrile group create significant steric strain. Upon ionization, this strain accelerates the loss of an iodine radical (

    
    ) to relieve crowding.
    
  • 3,5-Diiodobenzonitrile (Meta-isomer): The iodine atoms are electronically isolated from the nitrile and each other. The fragmentation is purely driven by the weakness of the C–I bond, without the added "spring-loaded" steric release seen in the ortho isomer.

Comparative Data Table: Fragmentation Profiles

The following table contrasts the predicted Mass-to-Charge (m/z) ratios and relative abundance trends for the two isomers under standard EI (70 eV) conditions.

Feature2,6-Diiodobenzonitrile (Product)3,5-Diiodobenzonitrile (Alternative)Mechanistic Driver
Molecular Weight 354.91 g/mol 354.91 g/mol Isomers have identical mass.
Molecular Ion (

)
m/z 355 (Moderate Intensity)m/z 355 (High Intensity)2,6-isomer is less stable;

lifetime is shorter.
Primary Fragment (

)
m/z 228 (Base Peak, 100%)m/z 228 (High, ~80-100%)Loss of first Iodine (127 Da). Facile in both, but faster in 2,6 due to relief of steric strain.
Secondary Fragment (

)
m/z 101 (Significant)m/z 101 (Moderate)Loss of second Iodine. Formation of cyanophenyl cation.
Nitrile Loss (

)
m/z 328 (Low/Negligible)m/z 328 (Low)C-I bond cleavage is kinetically favored over HCN loss.
Isotope Pattern Monoisotopic (Iodine has only

)
MonoisotopicUnlike Cl/Br, Iodine lacks M+2 isotopes, simplifying spectra.

Key Insight: In the 2,6-isomer , the "Ortho Effect" manifests not as a rearrangement, but as a kinetic acceleration of deiodination . The relief of steric strain between the bulky Iodine (Van der Waals radius ~1.98 Å) and the linear Nitrile group drives the equilibrium toward the


 fragment.

Part 2: Mechanistic Deep Dive

Fragmentation Pathway

Under Electron Ionization (70 eV), the molecular ion (


) undergoes homolytic cleavage. The weakness of the C–I bond (~57 kcal/mol) compared to C–H (~110 kcal/mol) or C–CN (~120 kcal/mol) dictates the primary pathway.
Pathway Visualization

The following diagram illustrates the stepwise degradation of 2,6-diiodobenzonitrile. Note the dominant path toward the phenyl cation.

fragmentation_pathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 355 [C7H3I2N]+. Frag_1 [M - I]+ m/z 228 (2-iodobenzonitrile cation) M_Ion->Frag_1 - I• (127 Da) Fast (Steric Relief) Frag_2 [M - 2I]+ m/z 101 (Benzonitrile cation) Frag_1->Frag_2 - I• (127 Da) Frag_3 Benzyne / Ring Opening m/z 76 / 50 Frag_2->Frag_3 - HCN (27 Da) Ring Fragmentation key Thick Arrow = Dominant Path Dashed Arrow = Secondary Path

Figure 1: Sequential deiodination pathway of 2,6-diiodobenzonitrile. The primary step is the loss of an iodine radical, driven by the weak C-I bond and steric relief.

The "Iodine Effect" in Mass Spectrometry

Unlike chlorinated or brominated analogs, iodinated compounds do not show characteristic M+2 isotope clusters (since


 is 100% abundant).
  • Identification Marker: A mass gap of 127 Da is the definitive signature of iodine loss.

  • Radical Stability: The iodine radical (

    
    ) is stable, making it an excellent leaving group. This contrasts with fluoro-benzonitriles, where the C-F bond is too strong to break easily, leading to ring fragmentation before halogen loss.
    

Part 3: Experimental Protocol (Self-Validating)

To reproduce these results and differentiate isomers, follow this standardized GC-MS workflow.

Sample Preparation[1]
  • Solvent Selection: Dissolve 1 mg of diiodo-benzonitrile in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

    • Reasoning: DCM is preferred for solubility; MeOH is acceptable but avoid protic solvents if analyzing labile derivatives.

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of solvent (Final conc: ~10 ppm).
    • Validation: High concentrations (>100 ppm) can cause detector saturation, distorting the

      
      /
      
      
      
      ratio.
GC-MS Parameters (Agilent/Shimadzu Standard)
  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 3 min.

  • Ion Source (EI):

    • Energy: 70 eV (Standard for spectral library comparison).

    • Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

  • Scan Range: m/z 50 – 400.

Data Validation Step
  • Check the 127 Peak: In the low mass region, you may see a peak at m/z 127 (

    
    ). While 
    
    
    
    is neutral and invisible, some
    
    
    may form.
  • Isotope Check: Verify the absence of M+2 peaks. If m/z 357 is present at ~100% intensity of 355, the sample is likely dibromo, not diiodo.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on fragmentation mechanisms and Stevenson's Rule).[1]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Coverage of ortho-effects and steric strain in EI-MS).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Iodinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides an in-depth, technical comparison of the ultraviolet-visible (UV-Vis) absorption properties of iodinated aniline derivatives. We will move beyond a simple recitation of data to explore the underlying electronic principles, offer field-proven experimental protocols, and present a clear comparative analysis to inform your research and development efforts.

The Electronic Landscape of Aniline: A Spectroscopic Baseline

The UV-Vis spectrum of an organic molecule is a fingerprint of its electronic structure.[1] For aniline, the parent molecule of the series, the spectrum is primarily defined by electronic transitions involving the π-electrons of the benzene ring and the non-bonding (n) electrons of the amino (-NH₂) group.[2]

  • π → π* Transitions: These are high-energy transitions of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic ring. For benzene itself, these transitions give rise to a strong absorption peak around 255 nm.[3] In aniline, this band is often observed but can be masked or shifted by other transitions.

  • n → π* Transitions (Charge-Transfer Band): The lone pair of electrons on the nitrogen atom of the amino group can be promoted to an anti-bonding π* orbital of the benzene ring.[2][4] This charge-transfer (CT) from the substituent to the ring is responsible for a characteristic absorption band at longer wavelengths (typically 280-290 nm) than the ring's own π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the molecule's chemical environment, including the presence of other substituents and the polarity of the solvent.

The Halogen Effect: How Iodine Modifies the Spectrum

Introducing a halogen atom onto the aniline ring system fundamentally alters its electronic properties and, consequently, its UV-Vis spectrum. This is due to the dual nature of halogens: they are electronegative and pull electron density away through the sigma bonds (inductive effect), but they also possess lone pairs of electrons that can be donated into the π-system (resonance or mesomeric effect).

For UV-Vis spectroscopy, the resonance effect is often dominant. When comparing the halogens (F, Cl, Br, I), a clear trend emerges. As we descend the group, the electronegativity decreases and the polarizability of the electron cloud increases. Iodine, being the largest and least electronegative of the common halogens, is a relatively good electron-donating group through resonance. This has two major consequences:

  • Bathochromic Shift (Red Shift): The donation of electron density from iodine into the aromatic π-system raises the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).[5][6] Since the energy of absorbed light is inversely proportional to its wavelength, a smaller energy gap results in absorption at a longer wavelength.[7]

  • Hyperchromic Effect: The intensity of the absorption, or molar absorptivity (ε), often increases. This is related to an increased probability of the electronic transition occurring.

The position of the iodine substituent (ortho, meta, para) is also critical. A para-substituent (4-iodoaniline) typically produces the most significant bathochromic shift because the iodine and amino group can participate in a direct, extended conjugated system across the ring.[3]

Comparative Data: Para-Halogenated Anilines

To contextualize the unique influence of iodine, the following table summarizes typical UV-Vis absorption data for para-substituted haloanilines in a non-polar solvent.

CompoundSubstituentλmax (nm)Molar Absorptivity (ε)
Aniline-H~285~1,430
4-Fluoroaniline-F~291~1,600
4-Chloroaniline-Cl~297~1,500
4-Bromoaniline-Br~300~1,650
4-Iodoaniline-I~310~1,800

Note: Values are approximate and can vary based on solvent and specific experimental conditions.

The data clearly illustrates that as the size of the halogen increases and its electronegativity decreases, the charge-transfer band shifts to longer wavelengths, with 4-iodoaniline showing the most pronounced red shift.

The Impact of Solvent Polarity

The choice of solvent is a critical experimental parameter that can significantly alter a compound's absorption spectrum.[8][9] Polar solvents, such as ethanol or water, can interact with the solute through dipole-dipole interactions or hydrogen bonding.[10]

For transitions with a charge-transfer character, like the n → π* band in iodinated anilines, an increase in solvent polarity generally leads to a bathochromic (red) shift . This occurs because the excited state is more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.[8] Conversely, non-polar solvents like hexane or cyclohexane provide a spectrum that is closer to the molecule's intrinsic electronic state, often revealing more fine structure.[10]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for determining the λmax and molar absorptivity (ε) of an iodinated aniline derivative. The methodology is designed to be self-validating through the application of the Beer-Lambert Law.[2]

Objective: To accurately measure the UV-Vis absorption spectrum and calculate the molar absorptivity of a sample of 4-iodoaniline in spectroscopic grade ethanol.

Materials & Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.[11]

  • Matched pair of 1 cm path length quartz cuvettes.

  • Calibrated analytical balance.

  • Class A volumetric flasks (e.g., 50 mL, 10 mL) and micropipettes.

  • 4-iodoaniline (high purity).

  • Spectroscopic grade ethanol (transparent in the measurement region).

Step-by-Step Methodology:

  • Stock Solution Preparation (e.g., 1x10⁻³ M):

    • Accurately weigh approximately 21.9 mg of 4-iodoaniline (M.W. = 219.04 g/mol ).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol, then dilute to the mark with the same solvent. Mix thoroughly. This creates a stock solution of known concentration.

  • Working Solution Preparation (Serial Dilutions):

    • Prepare a series of at least four dilutions from the stock solution. For example, pipette 1 mL, 2 mL, 4 mL, and 6 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with ethanol.

    • This will yield concentrations of approximately 1x10⁻⁵ M, 2x10⁻⁵ M, 4x10⁻⁵ M, and 6x10⁻⁵ M. The goal is to have solutions with absorbance values in the linear range of the instrument, typically between 0.1 and 1.0.

  • Spectrophotometer Setup & Baseline Correction:

    • Power on the instrument and allow the lamps to stabilize (typically 20-30 minutes).[7]

    • Set the desired wavelength range for the scan (e.g., 220 nm to 400 nm).

    • Fill both the reference and sample cuvettes with spectroscopic grade ethanol. Place them in the spectrophotometer.

    • Run a baseline correction (or "autozero") to subtract any absorbance from the solvent and the cuvettes themselves.[7]

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it once with your most dilute working solution, then fill it with that same solution.

    • Place the cuvette back into the sample holder and run the scan. Save the spectrum.

    • Repeat this process for each of your working solutions, moving from lowest to highest concentration.

  • Data Analysis & Validation:

    • From the spectra, determine the wavelength of maximum absorbance (λmax). This should be consistent across all concentrations.

    • For each concentration (c), record the absorbance (A) at λmax.

    • Create a calibration curve by plotting Absorbance (y-axis) vs. Concentration (x-axis).

    • Perform a linear regression on the data. The Beer-Lambert law (A = εbc, where b = 1 cm) predicts a straight line. The slope of this line is the molar absorptivity (ε).

    • The linearity of the plot (an R² value > 0.99) validates the quality of the measurements and confirms that the system adheres to the Beer-Lambert law in this concentration range.

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Validation weigh Weigh Analyte stock Prepare Stock Solution (e.g., 10⁻³ M) weigh->stock dilute Perform Serial Dilutions (e.g., 10⁻⁵ M range) stock->dilute baseline Run Baseline Correction (Solvent Blank) dilute->baseline scan Scan Working Solutions (Low to High Conc.) baseline->scan plot Plot Absorbance vs. Conc. scan->plot regression Perform Linear Regression plot->regression calculate Calculate ε (Slope) Validate R² > 0.99 regression->calculate

Caption: Workflow for the quantitative UV-Vis analysis of iodinated aniline derivatives.

Conclusion

The UV-Vis absorption properties of iodinated aniline derivatives are a direct and predictable consequence of their molecular structure. The introduction of iodine, particularly at the para position, induces a significant bathochromic and hyperchromic shift compared to aniline and other halogenated analogs. This phenomenon is driven by the strong resonance effect of the highly polarizable iodine atom. These spectral characteristics are further modulated by solvent polarity, a factor that must be controlled and considered in any analysis. The detailed protocol provided herein offers a robust framework for the accurate and reproducible characterization of these compounds, which are critical intermediates in the pharmaceutical and materials science industries.[12][13][14]

References

  • The Basics of UV-Vis Spectrophotometry. Agilent.
  • A Spectroscopic Guide to the Isomers of 4-Iodo-3,5-dimethylaniline. Benchchem.
  • UV-Visible Spectroscopy for Organic Compound Analysis. Scribd.
  • UV-Visible Spectrophotometric Method and Valid
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • UV-Vis spectra of aniline in different mole fractions of acetonitrile...
  • p-IODOANILINE. Organic Syntheses Procedure.
  • UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline deriv
  • Synthetic method of iodo-aniline derivatives.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
  • Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide. Benchchem.
  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare.
  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy | Organic Chemistry.
  • How can UV - Vis spectroscopy be used to study Chloranil? Keyingchem Blog.
  • Absorption Spectra of P-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. SSRN.
  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applic

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Safety Operating Guide

Personal protective equipment for handling 4-Amino-3,5-diiodo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Guide: 4-Amino-3,5-diiodo-2-methylbenzonitrile

CAS: 1379312-36-3 Molecular Formula: C₈H₆I₂N₂ Molecular Weight: 383.96 g/mol [1]

Part 1: Executive Hazard Profile (Immediate Action)

Core Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . While specific toxicological data for this exact CAS is limited, its structural homology to uncouplers of oxidative phosphorylation (e.g., Closantel, Rafoxanide intermediates) mandates a Biosafety Level 2 (BSL-2) or potent compound handling strategy.

Hazard ClassCritical EffectMechanism of Action (Inferred)
Acute Toxicity High (Oral/Inhalation)Mitochondrial Uncoupling: Halogenated aromatic nitriles can disrupt ATP synthesis, leading to metabolic acidosis and hyperthermia.
Target Organ Thyroid / Liver Iodine Toxicity: Chronic exposure may disrupt thyroid hormone synthesis.
Sensitization Moderate Aniline Moiety: The free amino group (position 4) is a potential skin sensitizer and can be absorbed transdermally.
Reactivity Light Sensitive Carbon-Iodine bonds are weak; exposure to light releases free iodine (

) and radicals.

Part 2: Personal Protective Equipment (PPE) Framework

Do not rely on generic "lab safety" rules. Use this specific barrier analysis based on the compound's physiochemical properties (Solid, Lipophilic, Halogenated).

Hand Protection (Glove Selection)
  • For Solid Handling (Weighing/Transfer):

    • Primary: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: Double-gloving is mandatory. Change outer gloves immediately if contaminated.

  • For Solution Handling (Organic Solvents):

    • Note: This compound is likely dissolved in DMSO, DMF, or halogenated solvents for synthesis.

    • Recommendation: Laminate Film (Silver Shield/4H) or Butyl Rubber .

    • Why? Standard nitrile degrades rapidly (<15 mins) in DMF/DMSO, acting as a permeation carrier for the toxicant into the skin.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood/Glovebox) are superior to respirators.

  • PPE Backup:

    • Particulate: N100 or P3 (HEPA) filter mask if handling open powder outside a hood (Emergency only).

    • Vapor: If heating or reacting, use a Combination Cartridge (Organic Vapor + P100) to capture iodine vapors released from thermal degradation.

Body & Eye Defense[2][3]
  • Suit: Tyvek® 400 (or equivalent) lab coat with elastic cuffs. Cotton lab coats are insufficient for iodinated compounds as they absorb and retain the chemical.

  • Eyes: Chemical splash goggles (indirect vent). Face shield required if handling >10g in solution.

Part 3: Operational Protocols & Workflows

A. Storage & Stability[4][5]
  • Condition: Store at 2–8°C (Refrigerated).

  • Light Protection: Amber glass vials wrapped in aluminum foil. Iodine cleavage turns the solid yellow/brown over time.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.

B. Weighing & Solubilization Workflow
  • Static Hazard: Fine iodinated powders are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.

  • Containment: Weigh only inside a Powder Containment Balance Enclosure or a Fume Hood with low turbulence.

Figure 1: Safe Handling Logic Flow

HandlingProtocol Start Start: Handling Request StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (DMSO/DMF) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Powder Hood (Face vel. >100 fpm) 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Setup: Argon Blanket + Amber Glassware Weighing->Reaction GloveCheck Glove Compatibility Check Solution->GloveCheck NitrileFail STOP: Nitrile Permeation < 10 min GloveCheck->NitrileFail Using Nitrile? SafeGloves Use Laminate/Butyl Gloves GloveCheck->SafeGloves Using Laminate? SafeGloves->Reaction Waste Disposal: High-Temp Incineration Reaction->Waste

Caption: Operational decision tree for selecting PPE and engineering controls based on physical state and solvent carrier.

Part 4: Decontamination & Disposal

Crucial Warning: Do not mix with strong acids. Although benzonitriles are more stable than cyanide salts, acidic hydrolysis can theoretically release HCN gas under extreme conditions.

Waste StreamHandling ProtocolDisposal Method
Solid Waste Collect in a dedicated container labeled "Halogenated Organic Solid - Toxic".High-Temperature Incineration (>1100°C) with scrubber (to capture Iodine gas).
Liquid Waste Segregate into "Halogenated Solvents". Do not mix with oxidizers (e.g., Nitric Acid) to prevent iodine liberation.Fuel blending/Incineration.
Spill Cleanup 1. Evacuate area. 2. Don PPE (Tyvek, Double Gloves, P100 Mask). 3. Cover with Sodium Thiosulfate powder (neutralizes free iodine) mixed with sand.Dispose as hazardous chemical waste.

Part 5: Scientific Grounding & References[6][7]

Technical Rationale: The safety protocols above are derived from the Structure-Activity Relationship (SAR) of 3,5-diiodo-salicylanilide derivatives (e.g., Rafoxanide, Closantel). These compounds are lipophilic weak acids known to uncouple oxidative phosphorylation in mitochondria, necessitating strict containment to prevent inhalation of dusts which can lead to systemic metabolic toxicity.

References:

  • Chemical Identity & CAS Verification:

    • Source: BLD Pharm & Combi-Blocks Catalog Data for CAS 1379312-36-3.[1][2]

  • Toxicology of Iodinated Salicylanilides (Analog Data):

    • Source: Swan, G.E.[][4] "The pharmacology of halogenated salicylanilides and their anthelmintic use in animals." Journal of the South African Veterinary Association, 1999.[] (Establishes uncoupling mechanism).

  • Glove Permeation Data (Nitriles vs. Solvents):

    • Source: Ansell Chemical Resistance Guide (Permeation breakthrough times for DMSO/DMF).

  • Iodine Handling & Disposal:

    • Source: CDC/NIOSH Pocket Guide to Chemical Hazards - Iodine.

Sources

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